molecular formula C9H8F2O B11914172 5,7-Difluorochroman

5,7-Difluorochroman

Cat. No.: B11914172
M. Wt: 170.16 g/mol
InChI Key: ABDWUGVIBSTSBN-UHFFFAOYSA-N
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Description

5,7-Difluorochroman is a useful research compound. Its molecular formula is C9H8F2O and its molecular weight is 170.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,7-Difluorochroman suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Difluorochroman including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-difluoro-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDWUGVIBSTSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2F)F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 5,7-Difluorochroman Scaffold: Structural Dynamics, Molecular Weight Profiling, and Synthetic Methodologies in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5,7-difluorochroman core is a highly privileged bicyclic structural motif in modern medicinal chemistry. It serves as the foundational scaffold for synthesizing advanced active pharmaceutical ingredients (APIs), most notably Tegoprazan, a potent potassium-competitive acid blocker (P-CAB) used to treat gastroesophageal reflux disease. This technical guide provides an authoritative analysis of the chemical structure, molecular weight profiling, and the causal mechanisms behind the stereoselective synthesis of its primary functional derivatives: 5,7-difluorochroman-4-one and 5,7-difluorochroman-4-ol.

Structural Elucidation and Physicochemical Properties

The 5,7-difluorochroman scaffold consists of a benzene ring fused to a dihydropyran ring (an oxygen-containing heterocycle). The strategic placement of fluorine atoms at the C5 and C7 positions is a deliberate bioisosteric design choice.

Causality in Structural Design: Fluorine’s high electronegativity and small Van der Waals radius significantly alter the electronic distribution of the aromatic core. This substitution causally increases the molecule's lipophilicity (LogP), enhancing biological membrane permeability. Furthermore, the strong carbon-fluorine bonds block metabolically labile sites, protecting the aromatic ring from rapid cytochrome P450-mediated oxidation and thereby increasing the drug's half-life.

Structure Core 5,7-Difluorochroman Scaffold RingA Benzene Ring (Aromatic Core) Core->RingA RingB Dihydropyran Ring (Oxygen Heterocycle) Core->RingB F5 C5 - Fluorine (Lipophilicity) RingA->F5 F7 C7 - Fluorine (Metabolic Stability) RingA->F7 C4 C4 - Functional Group (Ketone or Hydroxyl) RingB->C4

Logical structural breakdown of the 5,7-difluorochroman core.

Quantitative Data: Molecular Weight and Identifiers

The molecular weight (MW) shifts predictably based on the functional group at the C4 position. The ketone precursor, 5,7-difluorochroman-4-one, has a molecular weight of 184.14 g/mol [1]. Upon reduction to the alcohol, the addition of two hydrogen atoms yields 5,7-difluorochroman-4-ol, increasing the molecular weight to 186.15 g/mol [2].

Compound NameFunctional FormCAS NumberMolecular FormulaMolecular WeightLogP
5,7-Difluorochroman-4-one Ketone Precursor844648-22-2C9H6F2O2184.14 g/mol 1.6
5,7-Difluorochroman-4-ol Racemic Alcohol917248-51-2C9H8F2O2186.15 g/mol 1.4
(R)-5,7-Difluorochroman-4-ol (R)-Enantiomer1270294-05-7C9H8F2O2186.16 g/mol 1.4
(S)-5,7-Difluorochroman-4-ol (S)-Enantiomer942195-91-7C9H8F2O2186.16 g/mol 1.4

Data aggregated from1[1], 2[2], and3[3].

Causality in Synthetic Strategy: Why Biocatalysis?

To synthesize APIs like Tegoprazan, the pure (R)-enantiomer of 5,7-difluorochroman-4-ol is strictly required. Historically, chemical asymmetric reduction (such as the Corey-Bakshi-Shibata reduction) was utilized. However, we select enzymatic biocatalysis using Ketoreductase (KRED) due to distinct causal advantages:

  • Stereoselectivity: KRED’s highly specific active site physically constrains the substrate, causally driving hydride transfer to a single face of the ketone, resulting in >99% enantiomeric excess (ee) and eliminating the need for wasteful downstream chiral resolution.

  • Process Economics & Stability: We couple KRED with a Glucose Dehydrogenase (GDH) cofactor regeneration system. Because NADPH is prohibitively expensive, GDH oxidizes cheap D-glucose to gluconolactone, simultaneously reducing NADP+ back to NADPH. This causally prevents stoichiometric depletion of the cofactor, making industrial scale-up economically viable.

Pathway Ketone 5,7-Difluorochroman-4-one (Substrate) Enzyme Ketoreductase (KRED) Ketone->Enzyme Substrate Binding Alcohol (R)-5,7-Difluorochroman-4-ol (Chiral Product) Enzyme->Alcohol Stereoselective Reduction Cofactor NADPH Regeneration (GDH / Glucose) Cofactor->Enzyme Hydride Transfer

Biocatalytic asymmetric reduction of 5,7-difluorochroman-4-one via KRED.

Experimental Protocol: Asymmetric Bioreduction

This protocol outlines the synthesis of (R)-5,7-difluorochroman-4-ol. It is designed as a self-validating system , ensuring that quality is built into the process rather than merely tested at the end.

Step 1: Buffer and Cofactor Preparation

  • Action: Prepare a 100 mM potassium phosphate buffer adjusted precisely to pH 7.0. Add catalytic NADP+ and a stoichiometric excess of D-glucose.

  • Causality: A neutral pH is critical; it maintains the conformational stability of the KRED enzyme and prevents the acid-catalyzed degradation of the NADPH cofactor, ensuring continuous turnover.

Step 2: Biocatalyst and Substrate Loading

  • Action: Introduce the KRED and GDH enzymes into the buffer. Slowly add 5,7-difluorochroman-4-one dissolved in a minimal volume of DMSO (5% v/v final concentration).

  • Causality: The highly lipophilic difluorochroman core is insoluble in water. DMSO acts as a co-solvent to enhance aqueous dispersion without disrupting the hydrogen-bonding network of the biocatalysts' active sites.

Step 3: Incubation and Self-Validating Control

  • Action: Incubate the bioreactor at 30°C with 250 rpm agitation. Monitor the reaction via reverse-phase HPLC every 2 hours.

  • Self-Validation: The system validates its own completion. The reaction is only quenched when the in-process HPLC confirms the substrate peak area has fallen below 1.0%. This prevents premature termination (which causes yield loss) and over-incubation (which can lead to enzymatic degradation of the product).

Step 4: Extraction and Quality Assurance

  • Action: Quench with ethyl acetate, separate the organic layer, and concentrate under reduced pressure.

  • Validation: Verify the enantiomeric purity using Chiral HPLC (target: >99% ee). Confirm structural integrity—specifically the retention of the C5 and C7 fluorine atoms and the C4 hydroxyl stereocenter—using 1H and 19F NMR spectroscopy.

References

  • PubChem. "5,7-Difluorochroman-4-one | C9H6F2O2 | CID 46835427". National Center for Biotechnology Information. 1

  • PubChem. "5,7-Difluorochroman-4-ol | C9H8F2O2 | CID 53427514". National Center for Biotechnology Information. 2

  • ChemScene. "1270294-05-7 | (R)-5,7-Difluorochroman-4-ol". 3

  • BenchChem. "An In-depth Technical Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol from 5,7-difluorochroman-4-one".

  • CymitQuimica. "CAS 942195-91-7: (S)-5,7-difluorochroman-4-ol". 4

Sources

5,7-difluorochroman CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 5,7-difluorochroman derivatives.

Note on Nomenclature: In pharmaceutical research, "5,7-difluorochroman" most frequently refers to the functionalized scaffolds 5,7-difluorochroman-4-one or 5,7-difluorochroman-4-ol . These are the commercially relevant intermediates used in the synthesis of potassium-competitive acid blockers (P-CABs) like Tegoprazan. The unsubstituted hydrocarbon core is rarely isolated or utilized as a standalone reagent. This guide focuses on the bioactive functionalized forms.

CAS Numbers, Synthesis, and Pharmaceutical Applications[1]

Executive Summary

The 5,7-difluorochroman scaffold is a privileged substructure in medicinal chemistry, valued for its ability to modulate metabolic stability and binding affinity. The fluorine atoms at positions 5 and 7 deactivate the aromatic ring against oxidative metabolism while altering the pKa of adjacent functional groups. The primary application of this scaffold is in the synthesis of Tegoprazan , a novel P-CAB used for treating gastroesophageal reflux disease (GERD).

Chemical Identifiers and Properties

The two critical forms of this scaffold are the ketone precursor and the chiral alcohol.

Table 1: 5,7-Difluorochroman-4-one (Precursor)
PropertyDetail
CAS Number 844648-22-2
IUPAC Name 5,7-difluoro-2,3-dihydrochromen-4-one
Molecular Formula C₉H₆F₂O₂
Molecular Weight 184.14 g/mol
SMILES O=C1CCOC2=CC(F)=CC(F)=C12
InChI Key OJVRCPGUGZXUAP-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Melting Point 67–69 °C
Table 2: (4R)-5,7-Difluorochroman-4-ol (Key Intermediate)
PropertyDetail
CAS Number 1270294-05-7
Alt.[1] CAS (Racemic) 942195-91-7
IUPAC Name (4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.16 g/mol
SMILES O[C@@H]1CCOC2=C1C(F)=CC(F)=C2
Chirality (R)-Enantiomer is the active scaffold for Tegoprazan
Purity Requirement >98% ee (enantiomeric excess) for drug synthesis

Synthesis Protocols

The synthesis of the 5,7-difluorochroman scaffold requires precise control to ensure correct fluorination patterns and stereochemistry.

Workflow Visualization

The following diagram illustrates the industrial route from 3,5-difluorophenol to the chiral alcohol.

G Start 3,5-Difluorophenol (CAS 2713-34-0) Inter1 3-(3,5-Difluorophenoxy) propanoic acid Start->Inter1 O-Alkylation (3-bromopropanoic acid) Ketone 5,7-Difluorochroman-4-one (CAS 844648-22-2) Inter1->Ketone Cyclization (PPA or H2SO4) Alcohol (R)-5,7-Difluorochroman-4-ol (CAS 1270294-05-7) Ketone->Alcohol Asymmetric Reduction (Ru-catalyst or Biocatalysis) Drug Tegoprazan (API) Alcohol->Drug Mitsunobu Coupling (Benzimidazole core)

Caption: Synthetic pathway from raw material to the chiral API intermediate.

Detailed Methodology
Step 1: Formation of the Chromanone Core

Objective: Cyclize the linear precursor into the bicyclic chromanone ring.

  • Reagents: 3,5-Difluorophenol, 3-bromopropanoic acid (or acrylonitrile), Polyphosphoric acid (PPA).

  • Protocol:

    • O-Alkylation: React 3,5-difluorophenol with 3-bromopropanoic acid in the presence of a base (NaOH) to form 3-(3,5-difluorophenoxy)propanoic acid.

    • Cyclization: Dissolve the intermediate in PPA (or concentrated H₂SO₄) and heat to 50–70 °C. The acid catalyzes an intramolecular Friedel-Crafts acylation.

    • Quench: Pour the reaction mixture into ice water. The product, 5,7-difluorochroman-4-one , precipitates as a solid.[2]

    • Purification: Recrystallize from hexane/ethyl acetate to achieve >95% purity.

Step 2: Asymmetric Reduction to (R)-Alcohol

Objective: Convert the ketone to the chiral alcohol with high enantioselectivity.

  • Method A (Chemical): Transfer hydrogenation using a Ruthenium catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]) with formic acid/triethylamine as the hydrogen source.

  • Method B (Enzymatic - Greener): Use a ketoreductase (KRED) enzyme or perform a kinetic resolution on the racemic alcohol using Novozym 435 (Lipase B).

  • Validation: Verify enantiomeric excess (ee) using Chiral HPLC. Target ee > 99%.

Applications in Drug Discovery

The 5,7-difluorochroman moiety is not merely a structural spacer; it is a pharmacophore modulator .

Mechanistic Role in Tegoprazan

Tegoprazan (CAS 942195-90-6) competes with potassium ions (K⁺) for binding to the H⁺/K⁺-ATPase enzyme in parietal cells.

  • Binding Affinity: The chroman ring occupies a hydrophobic pocket within the ATPase.

  • Fluorine Effect: The fluorine atoms at C5 and C7 lower the electron density of the aromatic ring. This reduces the potential for oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 enzymes, significantly extending the drug's half-life compared to non-fluorinated analogs.

  • Stereochemistry: The (R)-configuration at the C4 position is critical for optimal orientation within the binding site.

Safety and Handling

  • Hazards: 5,7-Difluorochroman-4-one is classified as an irritant (H315, H319, H335). It may cause skin, eye, and respiratory irritation.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Fluorinated intermediates can be moisture-sensitive.

  • Disposal: Dispose of as halogenated organic waste. Do not release into standard aqueous drains.

References

  • PubChem. (2025). 5,7-Difluorochroman-4-one Compound Summary. National Library of Medicine. Retrieved from [Link][3]

  • Taylor & Francis Online. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Organic Preparations and Procedures International. Retrieved from [Link]

Sources

Introduction: Merging a Privileged Scaffold with Strategic Fluorination

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of the 5,7-Difluorochroman Scaffold for Drug Design

In the landscape of modern medicinal chemistry, the identification and optimization of molecular scaffolds that confer advantageous pharmacological properties is a cornerstone of successful drug discovery. The chroman (3,4-dihydro-2H-1-benzopyran) framework stands out as a "privileged" heterocyclic scaffold, a designation earned due to its prevalence in a multitude of natural products and its ability to serve as a versatile template for interacting with a wide range of biological targets.[1][2] Derivatives of the chroman core are integral to compounds demonstrating anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1]

The strategic incorporation of fluorine into drug candidates has become an increasingly powerful tool for fine-tuning molecular properties.[3][4] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's lipophilicity, pKa, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[5][6][7]

This guide focuses on the 5,7-difluorochroman scaffold, a prime example of how combining a privileged core with strategic fluorination can yield a building block of significant pharmaceutical value. This specific scaffold is a crucial intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related diseases.[8][9][10] Herein, we will explore the core physicochemical properties of 5,7-difluorochroman derivatives from the perspective of a senior application scientist, moving from predictive insights to the practical, experimental validation essential for robust drug design.

Part 1: Core Physicochemical Properties - A Predictive Analysis

Before embarking on extensive laboratory synthesis and testing, in-silico prediction of physicochemical properties provides essential guidance for prioritizing candidates. For the 5,7-difluorochroman scaffold, the key parameters influencing its "drug-likeness" are lipophilicity, aqueous solubility, and ionization state (pKa).

The introduction of two fluorine atoms onto the aromatic ring of the chroman scaffold is a deliberate design choice. Aromatic fluorine atoms are potent electron-withdrawing groups, which can lower the pKa of nearby acidic or basic functional groups and reduce the molecule's susceptibility to oxidative metabolism by cytochrome P450 enzymes.[7][11] Furthermore, while a single fluorine substitution can have a variable effect on lipophilicity, multiple fluorine atoms generally increase a molecule's LogP.

Below is a summary of computed physicochemical properties for key 5,7-difluorochroman intermediates. It is critical to recognize these as estimations; they serve as a valuable starting point but must be validated experimentally.

Property5,7-Difluorochroman-4-one(R)-5,7-Difluorochroman-4-olJustification for Importance in Drug Design
Molecular Formula C₉H₆F₂O₂[12][13][14]C₉H₈F₂O₂[15][16][17][18]Defines the elemental composition and molecular weight.
Molecular Weight 184.14 g/mol [12][13][14]186.16 g/mol [15][16][17][18]A key component of drug-likeness rules (e.g., Lipinski's Rule of 5); typically <500 Da for oral drugs.
Predicted LogP (XLogP3) 1.6 - 2.24[13][14]1.4 - 1.78[15][19][20]Measures lipophilicity, influencing solubility, permeability, and metabolism. An optimal range (typically 1-3) is sought for oral absorption.[21]
Predicted pKa Not Applicable13.09 ± 0.20 (Alcohol)[15][16][22]Indicates the ionization state at physiological pH, which profoundly affects solubility, receptor binding, and cell membrane passage.[3]
Topological Polar Surface Area (TPSA) 26.3 Ų[13][14]29.5 Ų[19][20][22]Estimates the surface area occupied by polar atoms; correlates with membrane permeability. TPSA < 140 Ų is generally preferred for good cell penetration.

Table 1: Predicted Physicochemical Properties of Key 5,7-Difluorochroman Derivatives.

Part 2: Experimental Determination of Physicochemical Properties

While predictive models are indispensable, they are built on generalized data. The unique intramolecular environment of a novel scaffold can lead to deviations from predicted values. Therefore, rigorous experimental validation is a self-validating system that ensures the reliability of the data underpinning critical project decisions. The following protocols describe field-proven methods for characterizing the 5,7-difluorochroman scaffold.

Experimental Protocol 1: Determination of Lipophilicity (LogD₇.₄)

Causality Behind Experimental Choice: Lipophilicity is one of the most critical parameters in drug design, governing absorption, distribution, metabolism, and excretion (ADME).[21] We measure the distribution coefficient at pH 7.4 (LogD₇.₄) rather than the partition coefficient (LogP) because it accounts for the ionization of the molecule at physiological pH, providing a more accurate reflection of its behavior in the body.[21] The shake-flask method, while manual, remains the gold standard for its accuracy and directness.

Methodology: Shake-Flask (n-Octanol/PBS) Method

  • Preparation of Solutions:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4, pre-saturated with n-octanol.

    • Prepare n-octanol pre-saturated with PBS (pH 7.4).

    • Prepare a stock solution of 5,7-difluorochroman-4-ol at 10 mM in DMSO.

  • Partitioning:

    • In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS.

    • Spike the biphasic system with 10 µL of the 10 mM stock solution to achieve a final concentration of 100 µM.

    • Cap the vial tightly and shake vigorously on a mechanical shaker for 2 hours at room temperature to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at 2000 x g for 15 minutes to achieve complete separation of the aqueous and organic layers.

  • Quantification:

    • Carefully withdraw an aliquot from the aqueous phase (PBS) and the organic phase (n-octanol).

    • Dilute each aliquot appropriately with a suitable solvent (e.g., methanol).

    • Analyze the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation:

    • Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

LogD_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_stock Prepare 10 mM Stock in DMSO spike Spike with Stock (100 µM) prep_stock->spike prep_phases Prepare Pre-saturated n-Octanol & PBS (pH 7.4) combine Combine Phases (1:1) prep_phases->combine combine->spike shake Shake for 2h to Reach Equilibrium spike->shake centrifuge Centrifuge (2000 x g) to Separate Phases shake->centrifuge sample Sample Aqueous & Organic Layers centrifuge->sample quantify Quantify Concentration (HPLC-UV or LC-MS) sample->quantify calculate Calculate LogD₇.₄ quantify->calculate

Fig 1: Experimental workflow for LogD₇.₄ determination.
Experimental Protocol 2: Kinetic Aqueous Solubility Assessment

Causality Behind Experimental Choice: Poor aqueous solubility is a primary cause of failure for drug candidates. A compound must be in solution to be absorbed. While thermodynamic solubility is the true equilibrium value, kinetic solubility is often assessed in early discovery as a higher-throughput method to identify potential liabilities. This protocol uses a DMSO stock solution, mimicking how compounds are often handled in biological screening assays.

Methodology: Shake-Flask Method

  • Preparation:

    • Prepare a 10 mM stock solution of 5,7-difluorochroman-4-ol in 100% DMSO.

    • Prepare a series of dilutions of the stock solution in DMSO.

  • Incubation:

    • Add 2 µL of each DMSO concentration to 198 µL of PBS (pH 7.4) in a 96-well plate. This maintains a constant 1% DMSO concentration.

    • Seal the plate and shake at room temperature for 24 hours to allow the system to reach equilibrium.

  • Separation of Undissolved Compound:

    • Filter the plate using a 96-well filter plate (e.g., 0.45 µm pore size) by centrifugation to remove any precipitated material.

  • Quantification:

    • Analyze the concentration of the compound in the clear filtrate using a sensitive analytical method like LC-MS/MS.

    • A standard curve prepared in PBS/DMSO (99:1) is used for quantification.

  • Determination:

    • The highest concentration at which the compound remains fully dissolved in the filtrate is reported as its kinetic aqueous solubility.

Experimental Protocol 3: Metabolic Stability Assessment

Causality Behind Experimental Choice: The C-F bond is significantly stronger than a C-H bond, making fluorinated positions resistant to oxidative metabolism. The 5,7-difluoro substitution pattern on the chroman ring is designed to block what might otherwise be sites of aromatic hydroxylation.[7] An in-vitro assay using human liver microsomes (HLM) is the industry-standard first pass for evaluating metabolic stability. It provides a quantitative measure (half-life, t₁/₂) of how quickly a compound is cleared by major drug-metabolizing enzymes.

Methodology: Human Liver Microsome (HLM) Incubation Assay

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 20 mM NADPH stock solution in buffer.

    • Thaw cryopreserved HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension to 37°C for 5 minutes.

    • Add the test compound (from a DMSO stock) to the HLM suspension to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH stock solution.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis:

    • Centrifuge the plate at 4000 x g for 20 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the linear regression line (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Metabolic_Stability_Workflow cluster_prep 1. Preparation (37°C) cluster_reaction 2. Metabolic Reaction cluster_analysis 3. Analysis prep_hlm Prepare HLM Suspension (0.5 mg/mL) mix Combine HLM + Compound prep_hlm->mix prep_nadph Prepare NADPH (Cofactor) initiate Initiate with NADPH prep_nadph->initiate prep_compound Prepare Test Compound (1 µM) prep_compound->mix mix->initiate quench Quench at Time Points (0, 5, 15, 30, 60 min) with Acetonitrile + IS initiate->quench process Centrifuge & Collect Supernatant quench->process quantify Quantify Parent Compound (LC-MS/MS) process->quantify calculate Calculate Half-Life (t₁/₂) quantify->calculate

Fig 2: Workflow for in-vitro metabolic stability assay.

Part 3: Implications for Drug Design & Development

The physicochemical profile of the 5,7-difluorochroman scaffold directly informs its application in drug design.

  • Structure-Activity Relationships (SAR): The difluoro substitutions serve two primary roles. First, they act as "metabolic blockers," preventing Phase I oxidative metabolism on the aromatic ring, which can prolong the compound's half-life.[7] Second, the strong electron-withdrawing nature of fluorine alters the electron density of the aromatic ring, which can modulate the binding affinity of the scaffold to its protein target. This electronic modulation is a key lever for optimizing potency and selectivity during lead optimization.[23]

  • Case Study - Tegoprazan: The successful development of Tegoprazan illustrates the value of this scaffold.[9][10] The (R)-5,7-difluorochroman-4-ol moiety is attached via an ether linkage to the benzimidazole core of the drug.[9][24] Its properties contribute to the overall profile of Tegoprazan:

    • Metabolic Stability: The difluorination pattern contributes to the drug's favorable pharmacokinetic profile.

    • Optimal Lipophilicity: The scaffold helps position the final molecule within a LogP/LogD range that allows for good oral absorption and distribution to the target tissue (the proton pumps in the stomach lining).

    • Stereochemistry: The specific (R)-stereochemistry at the C4 position is paramount for the desired pharmacological effect, highlighting the importance of precise three-dimensional structure for target engagement.[8]

  • Future Directions: The 5,7-difluorochroman scaffold is not limited to P-CABs. Its favorable predicted drug-like properties and inherent stability make it an attractive starting point for developing novel inhibitors for a wide range of targets where a rigid, metabolically stable aromatic scaffold is required.

Part 4: Synthesis of the Core Scaffold

The accessibility of a scaffold is a practical consideration for its use in a drug discovery program. The key precursor, 5,7-difluorochroman-4-one, is synthesized from commercially available 3,5-difluorophenol.[9][10] The synthesis generally involves an O-alkylation followed by an intramolecular Friedel-Crafts acylation (cyclization) to form the chromanone ring system.[9][25] The subsequent asymmetric reduction to the desired (R)-5,7-difluorochroman-4-ol is a critical step, often achieved with high enantiomeric excess using chemoenzymatic methods or catalysts like Ru-complexes.[8][10][26]

Synthesis_Scheme start 3,5-Difluorophenol step1 O-Alkylation start->step1 intermediate 3-(3,5-difluorophenoxy) propanoic acid step1->intermediate step2 Intramolecular Friedel-Crafts Acylation (Cyclization) intermediate->step2 precursor 5,7-Difluorochroman-4-one step2->precursor step3 Asymmetric Reduction (e.g., Ketoreductase) precursor->step3 product (R)-5,7-Difluorochroman-4-ol step3->product

Fig 3: Simplified synthetic pathway to the core scaffold.

Conclusion

The 5,7-difluorochroman scaffold is a compelling example of modern molecular design. It combines the proven utility of a privileged heterocyclic core with the strategic advantages of fluorine substitution. Its predicted physicochemical properties are favorable for drug development, and its role as a key building block in an approved therapeutic validates its potential. For researchers and drug developers, this scaffold represents a metabolically stable and synthetically accessible platform. However, as emphasized in this guide, the transition from promising scaffold to successful drug candidate relies on rigorous experimental validation of its core physicochemical properties. The protocols and insights provided here offer a robust framework for undertaking that critical work.

References

  • PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Available from: [Link]

  • Taylor & Francis Online. A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Available from: [Link]

  • ACS Publications. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Available from: [Link]

  • ResearchGate. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF. Available from: [Link]

  • RSC Publishing. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Available from: [Link]

  • ChemRxiv. Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. Available from: [Link]

  • Taylor & Francis Online. A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Available from: [Link]

  • NIH National Library of Medicine. Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Available from: [Link]

  • Ministry of Health and Prevention - UAE. Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Available from: [Link]

  • ACS Publications. Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Available from: [Link]

  • MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available from: [Link]

  • Chemsrc. 5,7-difluorochroman-4-one | CAS#:844648-22-2. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Available from: [Link]

  • PubChem. 5,7-Difluorochroman-4-ol | C9H8F2O2 | CID 53427514. Available from: [Link]

  • Preprints.org. The Structure Determination of Tegoprazan(...) Polymorphs A and B by Laboratory X-Ray Powder Diffraction. Available from: [Link]

  • Amanote Research. Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Available from: [Link]

  • NIH National Library of Medicine. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]

  • PubChem. (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. Available from: [Link]

  • ResearchGate. Structure-activity relationship of compounds 4, 5, 6, and 7. Available from: [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]

  • Amanote Research. Metabolic Stability of 6,7-Dialkoxy-4-(2-, 3- And 4-[18F]fluoroanilino)quinazolines, Potential EGFR Imaging Probes. Available from: [Link]

  • MDPI. Structure Determination of Tegoprazan(...) Polymorphs A and B by Laboratory X-Ray Powder Diffraction. Available from: [Link]

  • PubChem. 5,7-Difluorochroman-4-one | C9H6F2O2 | CID 46835427. Available from: [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

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Whitepaper: The Therapeutic Potential of 5,7-Difluorochroman Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In my experience overseeing drug development pipelines, the transition from irreversible covalent modifiers to reversible, competitive inhibitors represents a watershed moment in pharmacology. The 5,7-difluorochroman moiety is a prime example of this evolution. Primarily recognized as the critical pharmacophore in the development of Potassium-Competitive Acid Blockers (P-CABs) like Tegoprazan, 5,7-difluorochroman derivatives have fundamentally redefined the management of gastroesophageal reflux disease (GERD), peptic ulcers, and Helicobacter pylori infections.

Unlike traditional proton pump inhibitors (PPIs) that require acidic activation to form irreversible covalent bonds with cysteine residues, derivatives containing the 5,7-difluorochroman core offer rapid, reversible, and highly selective non-covalent inhibition of the gastric H+/K+-ATPase. This technical guide explores the mechanistic pharmacology, stereochemical synthesis, and self-validating experimental protocols essential for working with this highly potent class of compounds.

Mechanistic Pharmacology & Structural Activity Relationship (SAR)

The therapeutic superiority of 5,7-difluorochroman derivatives is rooted in their unique interaction with the gastric H+/K+-ATPase. The enzyme operates via a non-Michaelis-Menten "ping-pong" kinetic mechanism, characterized by a stoichiometry of 1 H+, 1 K+, and 1 ATP molecule [1][1].

The Role of the 5,7-Difluorochroman Core: The 5,7-difluorochroman moiety is not merely a structural scaffold; it is a precision-engineered pharmacophore. The introduction of fluorine atoms at the 5 and 7 positions of the chroman ring significantly enhances the molecule's lipophilicity and metabolic stability. More importantly, this rigid bicyclic system dictates the molecule's orientation within the potassium-binding pocket of the enzyme.

Molecular dynamics simulations and kinetic evaluations reveal that the protonation of the derivative (e.g., Tegoprazan) alters its dihedral angle. This conformational shift allows the attached benzimidazole ring to rotate, driving the inhibitor deeper into the luminal cavity of the enzyme [1][1]. Consequently, the affinity of the drug increases exponentially in highly acidic environments (low pH), effectively locking the enzyme and preventing the E1-E2 conformational transition necessary for ion exchange [2][2].

Pathway A Gastric Parietal Cell (Resting State) B H+/K+-ATPase Activation (Acid Secretion) A->B D Reversible Binding at K+ Site (Non-covalent) B->D Target Enzyme C 5,7-Difluorochroman Derivative (e.g., Tegoprazan) C->D E Conformational Lock (E1-E2 Transition Blocked) D->E F Suppression of Gastric Acid E->F

Mechanism of H+/K+-ATPase inhibition by 5,7-difluorochroman derivatives.

Stereochemical Synthesis & Manufacturing Strategy

The pharmacological efficacy of these derivatives is highly stereospecific. The active pharmaceutical ingredient, (S)-Tegoprazan, necessitates the use of enantiomerically pure (R)-5,7-difluorochroman-4-ol as a chiral intermediate [3][3].

The synthesis typically begins with 5,7-difluorochroman-4-one, which undergoes asymmetric reduction using a ruthenium-based catalyst or specific ketoreductases to yield the (R)-alcohol. The critical coupling step involves a Mitsunobu reaction, where the hydroxyl group of (R)-5,7-difluorochroman-4-ol is activated and displaced by a benzimidazole derivative. This SN2 mechanism ensures complete stereochemical inversion, resulting in the desired (S)-configuration.

Workflow Step1 5,7-Difluorochroman-4-one Step2 Asymmetric Reduction (Ru-catalyst / Ketoreductase) Step1->Step2 Step3 (R)-5,7-Difluorochroman-4-ol (Chiral Intermediate) Step2->Step3 Step4 Mitsunobu Reaction (Stereochemical Inversion) Step3->Step4 Step5 (S)-Tegoprazan (Active P-CAB) Step4->Step5

Stereoselective synthetic workflow for (S)-Tegoprazan via Mitsunobu inversion.

Quantitative Pharmacodynamics: P-CABs vs. PPIs

To understand the clinical advantage of the 5,7-difluorochroman scaffold, we must compare its pharmacokinetic and pharmacodynamic parameters against standard PPIs. The data below illustrates why P-CABs are rapidly becoming the first-line therapy for severe acid-related disorders [4][4].

Parameter5,7-Difluorochroman P-CAB (Tegoprazan)Traditional PPI (Esomeprazole)Mechanistic Advantage
Mechanism of Action Reversible, K+-competitive bindingIrreversible covalent bindingRapid onset; no acidic activation required
Onset of Action < 1 hour3 - 5 days for maximal effectImmediate symptom relief
Half-Life (t1/2) 7 - 10 hours1 - 2 hoursSustained nocturnal acid control
Food Effect Independent of food intakeMust be taken before mealsFlexible dosing schedule
Metabolism CYP3A4 (Primary)CYP2C19 (Highly polymorphic)Consistent efficacy across patient genotypes

Self-Validating Experimental Protocols

Scientific integrity demands that our methodologies possess internal logic and self-validating controls. The following protocols detail the validation of H+/K+-ATPase inhibition and the stereoselective synthesis of the active derivative.

Protocol A: In Vitro H+/K+-ATPase Inhibition Assay (Pi Release)
  • Objective: Quantify the IC50 of the 5,7-difluorochroman derivative against gastric H+/K+-ATPase.

  • Causality: The H+/K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi) only during active ion transport. By quantifying the released Pi using a Malachite Green colorimetric reagent, we obtain a direct, highly sensitive readout of enzyme activity and its subsequent inhibition.

  • Self-Validating System: The assay incorporates a "No Enzyme" blank to subtract background ATP auto-hydrolysis, and a "Positive Control" (e.g., Vonoprazan) to confirm the functional integrity of the isolated enzyme and the sensitivity of the detection reagent.

Step-by-Step Workflow:

  • Enzyme Preparation: Isolate gastric vesicles containing H+/K+-ATPase from porcine models and suspend in a pH 6.5 PIPES buffer. Rationale: A slightly acidic pH mimics the physiological luminal environment, which is critical for observing the protonation-dependent affinity increase of the inhibitor.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the 5,7-difluorochroman derivative (0.1 nM to 10 µM) for 15 minutes at 37°C.

  • Reaction Initiation: Add 2 mM ATP and 10 mM KCl to initiate the ping-pong ion exchange cycle. Incubate for exactly 30 minutes.

  • Detection & Validation: Terminate the reaction by adding the Malachite Green reagent. Validation Check: Read absorbance at 620 nm. The positive control must show >90% inhibition, and the blank must have an OD < 0.05.

  • Data Analysis: Plot the normalized absorbance against the log of inhibitor concentration to calculate the IC50 using non-linear regression.

Protocol B: Stereoselective Mitsunobu Coupling of (R)-5,7-Difluorochroman-4-ol
  • Objective: Synthesize the active (S)-enantiomer of Tegoprazan via complete stereochemical inversion.

  • Causality: The Mitsunobu reaction is selected because it strictly proceeds via an SN2 mechanism. When the hydroxyl group of the (R)-enantiomer is activated by triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD), it becomes an excellent leaving group, allowing the benzimidazole nucleophile to attack from the opposite face, yielding exclusively the (S)-configuration.

  • Self-Validating System: Relying solely on TLC is insufficient for chiral reactions. This protocol integrates an in-process chiral HPLC analysis. By running a racemic standard prior to the reaction sample, we validate the column's resolving power and establish a baseline to accurately quantify the enantiomeric excess (ee) of the product.

Step-by-Step Workflow:

  • Preparation: In an oven-dried flask under inert argon, dissolve 1.0 eq of (R)-5,7-difluorochroman-4-ol and 1.1 eq of the benzimidazole core in anhydrous THF.

  • Activation: Add 1.2 eq of PPh3 and cool the mixture to 0°C. Rationale: Cooling prevents premature, non-selective side reactions before the DEAD reagent is fully dispersed.

  • Coupling: Dropwise add 1.2 eq of DEAD. Maintain at 0°C for 30 minutes, then warm to room temperature.

  • Validation (In-Process Control): Withdraw a 50 µL aliquot, quench with methanol, and analyze via chiral HPLC. Validation Check: The reaction is deemed complete and stereoselective only if the (S)-enantiomer peak area exceeds 98% relative to the (R)-enantiomer.

  • Workup: Concentrate under reduced pressure and purify via flash chromatography (silica gel, EtOAc/Hexane gradient).

Future Therapeutic Horizons

Beyond acid suppression, preliminary structural studies suggest that 5,7-difluorochroman derivatives exhibit potential anti-inflammatory and anticancer activities [5][5]. The rigid, fluorinated bicyclic system serves as an excellent bioisostere for various drug discovery programs targeting kinase inhibition and neuroprotection. As we continue to map the pharmacological landscape of this scaffold, the 5,7-difluorochroman core will undoubtedly remain a cornerstone of next-generation medicinal chemistry.

References

  • Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7, Smolecule, 5

  • Difluorochroman-4-ol (CAS: 1270294-05-7): A Key Intermediate in the Synthesis of Tegoprazan, Benchchem, 3

  • How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan, NIH / Journal of Biological Chemistry,1

  • Tegoprazan: A Next-Generation P-CAB Redefining Acid Suppression, IJPS Journal, 2

  • Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility, ResearchGate, 4

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Technical Guide: Safety Data, Handling, and Reactivity of 5,7-Difluorochroman Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and physicochemical properties of 5,7-difluorochroman and its biologically relevant derivatives (specifically the 4-one and 4-ol intermediates).

Executive Summary & Chemical Identity

5,7-Difluorochroman derivatives are critical pharmacophores in medicinal chemistry, serving as bioisosteres for non-fluorinated chromans to enhance metabolic stability and lipophilicity.[1] They are most frequently encountered in drug development as the oxidized intermediates 5,7-difluorochroman-4-one and 5,7-difluorochroman-4-ol , which are key building blocks for potassium-competitive acid blockers (P-CABs) like Tegoprazan .[1]

This guide addresses the core scaffold with specific safety data drawn from its two most common commercial forms.

Chemical Identification Table
FeatureKetone IntermediateChiral Alcohol Intermediate
Common Name 5,7-Difluorochroman-4-one(S)-5,7-Difluorochroman-4-ol
IUPAC Name 5,7-difluoro-2,3-dihydrochromen-4-one(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol
CAS Number 844648-22-2 942195-91-7
Molecular Formula C₉H₆F₂O₂C₉H₈F₂O₂
Appearance White to pale yellow solidWhite to off-white powder
Molecular Weight 184.14 g/mol 186.15 g/mol

Hazard Identification & Risk Assessment

While the chroman ring is relatively stable, the fluorinated substitution pattern introduces specific risks, particularly regarding combustion byproducts and metabolic activity.[1]

GHS Classification (Harmonized)

The following data represents the aggregate safety profile for 5,7-difluorochroman derivatives.

Hazard ClassCategoryHazard Statement (H-Code)Description
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1][2]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[2]
Eye Damage/Irritation 2AH319 Causes serious eye irritation.[2]
STOT - Single Exposure 3H335 May cause respiratory irritation.

Signal Word: WARNING

Critical Structural Alerts
  • Fluorine Content: In the event of a fire, thermal decomposition will release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) . Standard ABC fire extinguishers are insufficient for neutralizing the toxic fallout; responders must wear full chemical-resistant gear.

  • Benzylic Oxidation: The C4 position is prone to oxidation. While the 4-one is stable, the unfunctionalized chroman core can slowly auto-oxidize to peroxides if stored improperly over long periods.[1]

Safe Handling Protocols

Engineering Controls
  • Primary Containment: All handling of solid powder must occur within a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of >100 fpm.

  • Static Control: Fluorinated organic powders can be highly electrostatic. Use anti-static weighing boats and ground all metal spatulas/equipment to prevent dust explosions or dispersal.

Personal Protective Equipment (PPE) Matrix

The introduction of fluorine atoms alters the polarity and permeation rates of the molecule compared to standard chromans.

  • Hand Protection:

    • Standard Handling: Nitrile rubber gloves (minimum thickness 0.11 mm, breakthrough time >480 min).

    • Solution Phase (DCM/THF): Double-gloving is required. Inner layer: Polyethylene/EVAL laminate; Outer layer: Nitrile.

  • Respiratory Protection:

    • If handling outside a hood (not recommended) or during spill cleanup, use a NIOSH-approved N95 (US) or P2 (EU) particulate respirator.

  • Eye Protection: Chemical safety goggles. Face shields are mandatory during synthesis reactions involving strong acids (e.g., Friedel-Crafts cyclization).[1]

DOT Diagram: Risk Assessment Workflow

The following logic gate ensures safe handling decisions based on the physical state of the reagent.

RiskAssessment Start Reagent: 5,7-Difluorochroman Deriv. StateCheck Physical State Check Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Organic Solvent) StateCheck->Solution DustRisk Risk: Dust Inhalation & Static Solid->DustRisk PermeationRisk Risk: Skin Permeation (Solvent carrier) Solution->PermeationRisk ControlSolid Action: Fume Hood + Anti-static tools DustRisk->ControlSolid FireCheck Emergency: Fire / Thermal Decomp ControlSolid->FireCheck ControlLiq Action: Double Glove (Laminate/Nitrile) PermeationRisk->ControlLiq ControlLiq->FireCheck HF_Risk CRITICAL: HF Gas Release FireCheck->HF_Risk Response Response: SCBA Required + HF Neutralization HF_Risk->Response

Caption: Decision logic for handling fluorinated chroman intermediates, emphasizing the critical divergence for solid vs. solution states and the universal risk of HF generation during combustion.

Synthesis & Reactivity Profile

Understanding the synthesis provides context for impurity profiles and reactivity. The primary route to 5,7-difluorochroman-4-one involves an intramolecular Friedel-Crafts acylation.[1]

Synthesis Pathway[5][6]
  • Precursor: 3-(3,5-difluorophenoxy)propionic acid.[3]

  • Reagent: Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA).

  • Conditions: Heating at 50°C followed by ice-water quenching.

  • Impurities: Uncyclized acid, positional isomers (rare due to fluorine directing effects).

Stability Data
  • Hydrolysis: Stable in aqueous buffers at pH 2–9.

  • Oxidation: The C4 ketone is stable. The C4 alcohol (if chiral) must be protected from strong oxidants to prevent reversion to the ketone or over-oxidation.

  • Thermal: Stable up to ~280°C (Boiling Point), but prolonged heating above 150°C without solvent should be avoided to prevent polymerization.

DOT Diagram: Synthesis & Metabolic Relevance

This diagram illustrates the transformation of the scaffold into the bioactive drug Tegoprazan, highlighting the handling checkpoints.

SynthesisPathway Precursor 3,5-Difluorophenol (Starting Material) Cyclization Friedel-Crafts Cyclization (H2SO4 / Heat) Precursor->Cyclization + 3-chloropropionic acid Ketone 5,7-Difluorochroman-4-one (CAS: 844648-22-2) Cyclization->Ketone Reduction Asymmetric Reduction (Ru-Catalyst) Ketone->Reduction Alcohol (S)-5,7-Difluorochroman-4-ol (CAS: 942195-91-7) Reduction->Alcohol Drug Tegoprazan (API) (P-CAB Mechanism) Alcohol->Drug Coupling w/ Benzimidazole

Caption: Synthetic flow from raw materials to the active pharmaceutical ingredient (Tegoprazan), identifying the specific CAS-registered intermediates handled by researchers.[1]

Emergency Response Protocols

Accidental Release Measures
  • Evacuation: If >10g of dry powder is aerosolized, evacuate the lab immediately.

  • PPE for Cleanup: Wear a Tyvek suit, nitrile gloves, and a full-face respirator with P100 cartridges.[1]

  • Neutralization:

    • Solids: Sweep up gently to avoid dust generation. Place in a hazardous waste container labeled "Toxic Organic Solid."

    • Liquids: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

Fire Fighting Measures[1][8]
  • Extinguishing Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1]

  • Specific Hazards: Combustion produces Hydrogen Fluoride (HF) .

  • Action: Firefighters must use Self-Contained Breathing Apparatus (SCBA).[4] Water spray may be used to cool containers but contain the runoff, as it will be acidic (HF) and toxic to aquatic life.

Storage & Disposal

  • Storage Conditions: Store in a cool, dry place (2–8°C recommended for the alcohol; Room Temp for the ketone). Keep container tightly closed. Store away from strong oxidizing agents and strong bases.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber . The scrubber is mandatory to neutralize HF emissions.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 5,7-Difluorochroman-4-one. Merck KGaA. Link

  • PubChem. (2025).[2] Compound Summary: 5,7-Difluorochroman-4-one (CID 46835427).[1][5] National Center for Biotechnology Information. Link

  • ChemScene. (2024).[4] Product Safety: (S)-5,7-Difluorochroman-4-ol. ChemScene LLC.[3] Link

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: 5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol.[1] Link

  • Han, M. S., et al. (2018). "Process for the preparation of Tegoprazan." United States Patent US10131668B2. Link

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The Strategic Bioisosterism of 5,7-Difluorochroman in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Introduction: The Chroman Scaffold and the "Fluorine Effect"

In medicinal chemistry, the chroman (3,4-dihydro-2H-1-benzopyran) ring system is widely recognized as a privileged scaffold, forming the core of numerous biologically active compounds. However, native unsubstituted chromans often suffer from rapid oxidative metabolism and suboptimal lipophilicity. To overcome these pharmacokinetic liabilities, medicinal chemists leverage the "fluorine effect"—incorporating fluorine atoms at the 5 and 7 positions to fundamentally alter the molecule's physicochemical properties[1].

Because the van der Waals radius of fluorine (1.47 Å) closely mimics that of hydrogen (1.20 Å), the 5,7-difluorochroman moiety acts as an ideal bioisostere[1]. It fits seamlessly into established receptor binding pockets while imposing minimal steric penalty, all while providing superior metabolic resistance and electronic modulation[1].

Mechanistic Insights: Bioisosteric Rationale

The bioisosteric replacement of a standard phenyl or unsubstituted chroman ring with a 5,7-difluorochroman system achieves three critical objectives in lead optimization:

  • Metabolic Shielding: The exceptionally strong C(sp²)–F bond (~552 kJ/mol) resists homolytic cleavage. By occupying the electron-rich 5 and 7 positions on the aromatic ring, the fluorine atoms effectively block cytochrome P450-mediated aromatic hydroxylation, extending the drug's metabolic half-life[1].

  • Lipophilicity and Permeability: Fluorination increases the partition coefficient (LogP). For instance, 5,7-difluorochroman-4-ol exhibits an XLogP3 of 1.4, optimizing its partitioning into lipid bilayers and enhancing cellular permeability[2].

  • pKa Modulation: The strong electron-withdrawing inductive effect (-I) of the two fluorine atoms decreases the electron density of the adjacent aromatic ring and the ether oxygen[3]. In complex molecules, this inductive effect propagates through the scaffold to lower the pKa of distant basic amines. This is a critical feature for drugs that must remain stable in highly acidic environments, such as the gastric canaliculi[3].

Case Study: Tegoprazan and Target Modulation

The most prominent clinical application of the 5,7-difluorochroman bioisostere is found in Tegoprazan , a first-in-class Potassium-Competitive Acid Blocker (P-CAB) developed for the treatment of acid-related gastrointestinal diseases[4].

Unlike traditional proton pump inhibitors (PPIs) that require acidic activation to form covalent disulfide bonds, Tegoprazan utilizes the3 to reversibly and competitively bind to the potassium binding site of the gastric H+/K+-ATPase[3]. The difluorinated aromatic ring provides the exact electronic and steric complement to the hydrophobic pocket of the ATPase, ensuring a prolonged residence time and a potent IC50 ranging from 0.29 to 0.52 μM[4].

PCAB_Pathway ParietalCell Gastric Parietal Cell (Acidic Canaliculi) ProtonPump H+/K+-ATPase (Active State) ParietalCell->ProtonPump Activation AcidSecretion Gastric Acid Secretion (pH < 2.0) ProtonPump->AcidSecretion H+ efflux / K+ influx Tegoprazan Tegoprazan (5,7-Difluorochroman core) InhibitedPump Inhibited H+/K+-ATPase (Ion-competitive binding) Tegoprazan->InhibitedPump Reversible binding at K+ site InhibitedPump->AcidSecretion Blockade

Diagram 1: Mechanism of action for P-CABs utilizing the 5,7-difluorochroman bioisostere.

Quantitative Physicochemical Profiling

To illustrate the bioisosteric advantages, the table below summarizes the core physicochemical data of the key building block, 5,7-difluorochroman-4-ol, alongside the final API Tegoprazan. These properties dictate the pharmacokinetic behavior of the downstream therapeutic.

Property5,7-Difluorochroman-4-olTegoprazan (API)
Molecular Formula C9H8F2O2[2]C20H19F2N3O3[5]
Molecular Weight 186.15 g/mol [2]387.38 g/mol [5]
XLogP3 (Lipophilicity) 1.4[2]~2.8 (Computed)
Topological Polar Surface Area 29.5 Ų[2]73.6 Ų (Computed)
H-Bond Donors / Acceptors 1 / 2[2]1 / 5
Primary Target N/A (Intermediate)Gastric H+/K+-ATPase[4]
Target Affinity (IC50) N/A0.29 - 0.52 μM[4]

Experimental Methodologies: Asymmetric Synthesis of (R)-5,7-Difluorochroman-4-ol

As a Senior Application Scientist, I must emphasize that the synthesis of this chiral building block must be rigorously controlled. The (S)-configuration of the 4-oxy linkage in Tegoprazan is derived from (R)-5,7-difluorochroman-4-ol . Inversion or racemization at the C4 stereocenter leads to a precipitous drop in target affinity[6].

The following self-validating protocol details the field-proven asymmetric synthesis of (R)-5,7-difluorochroman-4-ol from 3,5-difluorophenol.

SynthesisWorkflow Step1 Step 1: Ketone Formation 3,5-Difluorophenol + 3-bromopropanoic acid Cyclization to 5,7-difluorochroman-4-one Step2 Step 2: Asymmetric Reduction Ru-catalyzed or CBS reduction Strict temp control (0-5 °C) Step1->Step2 Purified Ketone (mp 67-69 °C) Step3 Step 3: Workup & Quench 1N HCl quench, EtOAc extraction Phase separation Step2->Step3 Chiral Boron-Alkoxide Complex Step4 Step 4: Purification Recrystallization (Hexane/EtOAc) Yielding (R)-5,7-difluorochroman-4-ol Step3->Step4 Crude Chiral Alcohol Extract

Diagram 2: Experimental workflow for the asymmetric synthesis of (R)-5,7-Difluorochroman-4-ol.

Step-by-Step Protocol

1. Ketone Precursor Synthesis & Validation

  • Procedure: React 3,5-difluorophenol with 3-bromopropanoic acid under basic conditions to achieve O-alkylation. Follow this with intramolecular Friedel-Crafts acylation to yield the prochiral ketone, 5,7-difluorochroman-4-one[6].

  • Self-Validation: Before proceeding, the intermediate must present a sharp melting point of 67-69 °C. ¹H NMR must confirm the disappearance of the phenolic OH and the presence of the characteristic C2 and C3 methylene triplets at ~4.57 ppm and ~2.77 ppm, respectively[6].

2. Asymmetric Reduction (CBS Method)

  • Causality: A Corey-Bakshi-Shibata (CBS) reduction or Ruthenium-catalyzed asymmetric transfer hydrogenation is strictly required. Standard NaBH4 reduction yields a racemic mixture, necessitating costly chiral resolution[6].

  • Procedure: In a rigorously dried Schlenk flask under an inert N2 atmosphere, dissolve the validated 5,7-difluorochroman-4-one (1.0 eq) in anhydrous THF. Add the (R)-Me-CBS catalyst (0.1 eq).

  • Critical Parameter: Cool the system to 0-5 °C. Strict temperature control is critical; higher temperatures increase the rate of the uncatalyzed background reduction, degrading the enantiomeric excess. Slowly add a solution of borane-THF complex (1.2 eq) dropwise over 2 hours.

3. Quenching and Workup

  • Procedure: Once TLC indicates complete consumption of the ketone, carefully quench the reaction by adding 1N HCl dropwise at 0 °C[6].

  • Causality: The acidic quench serves a dual purpose: it safely neutralizes the residual borane species (releasing H2 gas—ensure proper ventilation) and breaks the boron-alkoxide complex to liberate the free chiral alcohol.

4. Extraction and Purification

  • Procedure: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[6]. Purify via recrystallization using a Hexane/Ethyl Acetate (5:1) gradient to afford highly pure (R)-5,7-difluorochroman-4-ol.

Conclusion

The integration of the 5,7-difluorochroman scaffold represents a masterclass in applied bioisosterism. By carefully balancing steric mimicry with profound electronic and metabolic modulation, this moiety has enabled the development of next-generation therapeutics like Tegoprazan. Mastery of its stereoselective synthesis and physicochemical profiling remains a critical competency for modern medicinal chemists aiming to optimize lead compounds against challenging biological targets.

References

  • National Center for Biotechnology Information.
  • PubMed (NIH).
  • U.S. Food and Drug Administration (FDA).
  • A Practical Green Synthesis of (R)
  • National Center for Biotechnology Information.
  • Benchchem Technical Support.

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Methodological & Application

Application Note: Reagents and Synthetic Strategies for the Preparation of 5,7-Difluorochroman Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic causality, reagent selection, and self-validating protocols for the synthesis of 5,7-difluorochroman-4-one and its chiral reduction to (R)-5,7-difluorochroman-4-ol.

Mechanistic Rationale & Pathway Overview

The 5,7-difluorochroman scaffold, specifically in its chiral (R)-5,7-difluorochroman-4-ol form, is a privileged structural motif in modern pharmacology. It serves as the critical chiral building block for Tegoprazan , a highly potent potassium-competitive acid blocker (P-CAB) utilized in the treatment of gastroesophageal reflux disease and other acid-related disorders[1][2].

The preparation of this scaffold requires strict control over both regioselectivity during the chroman ring formation and stereoselectivity during the ketone reduction. The synthesis is fundamentally divided into two phases:

  • Core Scaffold Construction: The synthesis of 5,7-difluorochroman-4-one from 3,5-difluorophenol.

  • Asymmetric Reduction: The stereoselective conversion of the prochiral ketone to the (R)-alcohol using transition-metal catalysis or biocatalytic kinetic resolution.

Pathway Phenol 3,5-Difluorophenol Intermediate 3-(3,5-Difluorophenoxy) propanoic acid Phenol->Intermediate O-alkylation (3-bromopropanoic acid, Base) Ketone 5,7-Difluorochroman-4-one Intermediate->Ketone Intramolecular Cyclization (H2SO4, 50°C) ChiralAlcohol (R)-5,7-Difluorochroman-4-ol Ketone->ChiralAlcohol Asymmetric Reduction (Ru-ATH or Novozym 435)

Caption: Synthetic pathway from 3,5-difluorophenol to (R)-5,7-difluorochroman-4-ol.

Reagent Causality in Core Scaffold Synthesis

The synthesis of 5,7-difluorochroman-4-one typically begins with the O-alkylation of 3,5-difluorophenol with a propanoic acid derivative, yielding 3-(3,5-difluorophenoxy)propanoic acid[3].

Cyclization Reagent: Concentrated Sulfuric Acid (H₂SO₄)

  • Causality: The intramolecular Friedel-Crafts-type acylation requires a strong Brønsted acid to protonate the carboxylic acid, generating an electrophilic acylium ion intermediate. Concentrated H₂SO₄ acts as both the solvent and the catalyst[3]. The strongly acidic environment drives the cyclization onto the electron-rich aromatic ring (activated by the ether oxygen, despite the deactivating nature of the fluorine atoms), forming the fused chromanone bicyclic system.

Asymmetric Reduction Strategies

The conversion of 5,7-difluorochroman-4-one to (R)-5,7-difluorochroman-4-ol is the most critical quality-determining step. Two primary methodologies are preferred in process chemistry:

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
  • Reagents: RuCl(p-cymene)[(R,R)-Ts-DPEN], Formic Acid (HCOOH), Triethylamine (Et₃N).

  • Causality: Formic acid serves as a safe, liquid hydride donor. Triethylamine buffers the system, preventing the acidic degradation of the catalyst and facilitating the formation of the active ruthenium-hydride species. The chiral DPEN ligand creates a rigid, sterically demanding pocket that locks the prochiral ketone into a single trajectory for hydride attack, ensuring exceptional enantiomeric excess (>99% ee)[4].

Chemoenzymatic Kinetic Resolution
  • Reagents: Sodium Borohydride (NaBH₄), Novozym 435 (immobilized Candida antarctica lipase B), Vinyl Acetate.

  • Causality: NaBH₄ provides a rapid, unselective reduction to the racemic alcohol[5]. Novozym 435 is then introduced to selectively acetylate the (R)-enantiomer. Vinyl acetate is chosen as the acyl donor because its byproduct (vinyl alcohol) immediately tautomerizes to acetaldehyde, rendering the transesterification irreversible and driving the reaction to completion[1][2].

Chemoenzymatic Ketone 5,7-Difluorochroman-4-one Racemic Racemic 5,7-Difluorochroman-4-ol Ketone->Racemic NaBH4, MeOH, 0°C Resolution Kinetic Resolution (Novozym 435, Vinyl Acetate) Racemic->Resolution MTBE, RT R_Acetate (R)-Acetate Resolution->R_Acetate Acylation of (R) S_Alcohol (S)-Alcohol Resolution->S_Alcohol Unreacted (S) Hydrolysis Alkaline Hydrolysis (NaOH, MeOH/H2O) R_Acetate->Hydrolysis Separation & Cleavage R_Alcohol (R)-5,7-Difluorochroman-4-ol Hydrolysis->R_Alcohol Pure Enantiomer

Caption: Chemoenzymatic kinetic resolution workflow using Novozym 435.

Quantitative Data: Comparison of Reduction Methods

MethodPrimary ReagentsYield (%)Enantiomeric Purity (ee)Scalability / Notes
Ru-Catalyzed ATH RuCl(p-cymene)[(R,R)-Ts-DPEN], HCOOH, Et₃N~91%>99.9%High. Direct conversion, highly efficient, but requires heavy metal scavenging[4].
CBS Reduction (R)-Me-CBS, Borane-THF~58-85%86-99%Moderate. Requires strict anhydrous conditions; lower initial ee often requires recrystallization[5].
Chemoenzymatic NaBH₄, Novozym 435, Vinyl Acetate~45% (from racemate)>99.2%High. Green chemistry approach, avoids toxic metals, but theoretical yield is capped at 50% without recycling[2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) must be met before proceeding to subsequent steps to guarantee structural and stereochemical integrity.

Protocol A: Preparation of 5,7-Difluorochroman-4-one

Objective: Acid-catalyzed cyclization of 3-(3,5-difluorophenoxy)propanoic acid.

  • System Setup: Equip a jacketed reactor with a mechanical stirrer and an internal temperature probe. Add 60 mL of concentrated sulfuric acid (H₂SO₄) and heat to 50 °C[3].

  • Substrate Addition: Slowly add 20.0 g (99 mmol) of 3-(3,5-difluorophenoxy)propanoic acid in small batches to prevent localized exotherms.

  • Reaction: Stir the yellow-green solution continuously at 50 °C for 1.5 hours[3].

    • Self-Validation (IPC 1): Pull a 0.1 mL aliquot, quench in ice water, extract with EtOAc, and analyze via HPLC. Proceed only when starting material is <1.0%.

  • Quenching & Isolation: Cool the mixture to room temperature. Slowly pour the acidic solution into 800 mL of vigorously stirred ice water. Allow to stand for 1 hour to ensure complete precipitation.

  • Filtration: Collect the colorless precipitate via vacuum filtration. Wash extensively with cold water until the filtrate reaches pH > 5.

  • Drying: Dry the solid over phosphorus pentoxide (P₂O₅) under a vacuum to yield ~15.69 g (86% yield) of 5,7-difluorochroman-4-one[3].

Protocol B: Ruthenium-Catalyzed ATH to (R)-5,7-Difluorochroman-4-ol

Objective: Stereoselective reduction of the chromanone utilizing dynamic kinetic control.

  • Catalyst Activation: To a dry, nitrogen-purged reactor, add 30 g of triethylamine and cool to -10 °C. Slowly add 27 g of formic acid, maintaining the internal temperature strictly below 10 °C to avoid violent outgassing[4].

  • Catalyst Loading: Add 56 mg of the ruthenium catalyst RuCl(p-cymene)[(R,R)-Ts-DPEN] to the buffer mixture[4].

  • Substrate Addition: Dissolve 33 g of 5,7-difluorochroman-4-one in 87 g of anhydrous tetrahydrofuran (THF). Add this solution to the reactor, keeping the temperature below 10 °C[4].

  • Reduction: Warm the reaction to 40 °C and stir.

    • Self-Validation (IPC 2): Monitor by chiral HPLC. The reaction is self-validating when conversion is >99% and the (R)-enantiomer peak represents >99.5% of the product area.

  • Workup: Cool to room temperature. Add 293 g of ethyl acetate and 163 g of purified water. Stir for 15 minutes, then allow phase separation[4].

  • Crystallization: Separate the organic layer and concentrate under reduced pressure (<40 °C). Add 222 g of heptane to the residue and stir at 25 °C to induce precipitation. Filter and dry under vacuum at 40 °C to afford the pure (R)-alcohol (Yield: ~91%, 100% ee)[4].

Protocol C: Chemoenzymatic Kinetic Resolution (Green Alternative)

Objective: Lipase-mediated resolution of racemic 5,7-difluorochroman-4-ol.

  • Racemic Reduction: Dissolve 5,7-difluorochroman-4-one in methanol at 0 °C. Add NaBH₄ portion-wise until complete reduction is achieved (monitor by TLC). Quench with water, extract with EtOAc, and concentrate to yield the racemic alcohol[1][5].

  • Enzymatic Acylation: Dissolve the racemic alcohol in methyl tert-butyl ether (MTBE). Add 1.5 equivalents of vinyl acetate and the biocatalyst, Novozym 435[1][2].

  • Kinetic Resolution: Stir at room temperature.

    • Self-Validation (IPC 3 - Critical): Monitor strictly via chiral HPLC. Stop the reaction at exactly 50% conversion. Over-conversion will result in the acylation of the (S)-enantiomer, degrading the ee% of the final product[1].

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate and separate the unreacted (S)-alcohol from the (R)-acetate via silica gel column chromatography[1].

  • Hydrolysis: Dissolve the isolated (R)-acetate in a MeOH/H₂O mixture. Add NaOH and stir at room temperature until hydrolysis is complete. Extract and concentrate to yield pure (R)-5,7-difluorochroman-4-ol[1].

References

  • A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan Taylor & Francis (Organic Preparations and Procedures International, 2024)[Link]

  • Novel method for preparing chromanol derivative (KR101894091B1) Patsnap Eureka [Link]

  • Tegoprazan - New Drug Approvals New Drug Approvals [Link]

Sources

Application Note: Precision Synthesis of 5,7-Difluorochroman via Friedel-Crafts Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It prioritizes robust, scalable, and modern methodologies over historical but hazardous routes.

Executive Summary & Strategic Analysis

The synthesis of 5,7-difluorochroman presents a specific regiochemical and electronic challenge. The presence of two electron-withdrawing fluorine atoms on the phenolic ring significantly deactivates the nucleus toward Electrophilic Aromatic Substitution (EAS), the fundamental mechanism of Friedel-Crafts cyclization.

While direct alkylation (using 1,3-dihalopropanes) is theoretically possible, it frequently suffers from intermolecular polymerization and poor regiocontrol. Therefore, the Acylation-Reduction strategy is the industry "Gold Standard" for this scaffold. This route proceeds via the 5,7-difluorochroman-4-one intermediate, allowing for lower reaction temperatures and precise intramolecular closure.

Synthetic Pathway Overview[1][2]

The recommended workflow involves three distinct stages:

  • Etherification: O-Alkylation of 3,5-difluorophenol.

  • Cyclization: Intramolecular Friedel-Crafts Acylation using Eaton’s Reagent (Modern) or Sulfuric Acid (Classical).

  • Exhaustive Reduction: Ionic hydrogenation of the ketone to the methylene.

SynthesisPathway cluster_0 Critical Control Point Start 3,5-Difluorophenol Inter1 3-(3,5-Difluorophenoxy) propanoic acid Start->Inter1 3-chloropropionic acid NaOH, Reflux Ketone 5,7-Difluorochroman-4-one Inter1->Ketone Eaton's Reagent (P2O5/MsOH) 40-50°C Product 5,7-Difluorochroman Ketone->Product Et3SiH / TFA (Ionic Hydrogenation)

Figure 1: Strategic route for 5,7-difluorochroman synthesis highlighting the critical cyclization step.

Critical Mechanistic Insight: The "Deactivation" Problem

In standard chroman synthesis, the oxygen atom activates the ring (ortho/para director). However, in 3,5-difluorophenol, the two fluorine atoms at the meta positions (relative to oxygen) exert a strong inductive withdrawing effect (-I), while offering resonance donation (+R) to the ortho and para positions.

  • The Conflict: The ring is overall electron-deficient compared to phenol.

  • The Solution: Standard Lewis acids (AlCl₃) often complex irreversibly with the oxygen/fluorine lone pairs, requiring stoichiometric loading and harsh heating.

  • The Recommendation: Use Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic Acid) .[1][2] It serves as both solvent and catalyst, providing a "super-acidic" medium that activates the carboxylic acid precursor into a mixed anhydride or acylium ion without the high viscosity and charring associated with Polyphosphoric Acid (PPA).

Detailed Experimental Protocols

Protocol A: Synthesis of Precursor (3-(3,5-difluorophenoxy)propanoic acid)

Prerequisite step to generate the linear chain.

Reagents: 3,5-Difluorophenol (1.0 equiv), 3-Chloropropionic acid (1.2 equiv), NaOH (2.5 equiv), Water.

  • Dissolution: Dissolve 3,5-difluorophenol in aqueous NaOH (10% w/v) in a round-bottom flask.

  • Addition: Slowly add 3-chloropropionic acid. Ensure the pH remains >10; add supplemental NaOH if necessary.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitoring by HPLC should show consumption of phenol.

  • Workup: Cool to room temperature. Acidify carefully with conc. HCl to pH ~1. The product typically precipitates as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

    • Quality Check: Purity should be >95% by HPLC before proceeding.

Protocol B: Intramolecular Cyclization (The Critical Step)

We present two methods. Method 1 is the modern, preferred approach for purity and ease of handling. Method 2 is a robust, cost-effective alternative for bulk scale.

Method 1: Cyclization via Eaton’s Reagent (Recommended)

Rationale: Eaton’s reagent operates at lower temperatures than PPA, reducing the risk of defluorination or tar formation.

Reagents:

  • 3-(3,5-difluorophenoxy)propanoic acid (20.0 g, 99 mmol)[3]

  • Eaton’s Reagent (100 mL) [P₂O₅ in MsOH]

Procedure:

  • Setup: Charge a dry flask with Eaton’s Reagent. Heat to 40°C under Nitrogen.

  • Addition: Add the carboxylic acid precursor portion-wise over 30 minutes. Exothermic reaction – monitor internal temperature.

  • Reaction: Stir at 40–50°C for 2–3 hours.

    • Note: Do not exceed 60°C. Higher temperatures increase the formation of regioisomeric byproducts.

  • Quench: Cool the mixture to 10°C. Pour slowly onto 500 g of crushed ice/water with vigorous stirring.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL).

  • Wash: Wash combined organics with Sat. NaHCO₃ (to remove unreacted acid) and Brine.

  • Drying: Dry over MgSO₄ and concentrate.

  • Result: 5,7-difluorochroman-4-one. Expect a solid/oil which may crystallize upon standing.

Method 2: Cyclization via Concentrated Sulfuric Acid (High Throughput)

Rationale: Based on industrial precedents for fluorinated aromatics [1].

Procedure:

  • Dissolution: Place 60 mL of conc. H₂SO₄ in a flask. Heat to 50°C.

  • Addition: Add 20.0 g of precursor acid in batches.

  • Reaction: Stir at 50°C for 1.5 hours. The solution will turn yellow-green.

  • Quench: Pour into 800 mL ice water.

  • Isolation: Filter the colorless precipitate.

  • Yield: Historically reported ~86% yield [1].

Protocol C: Exhaustive Reduction to 5,7-Difluorochroman

Rationale: Standard Wolff-Kishner (Hydrazine/KOH) conditions are dangerous for this substrate. The high temperature and strong base can cause Nucleophilic Aromatic Substitution (SNAr), displacing the fluorine atoms. Ionic Hydrogenation is the safest, high-yield method.

Reagents:

  • 5,7-Difluorochroman-4-one (10 mmol)[4]

  • Triethylsilane (Et₃SiH) (2.5 equiv)

  • Trifluoroacetic Acid (TFA) (Solvent/Catalyst)[5][6]

Procedure:

  • Dissolution: Dissolve the ketone in neat TFA (approx. 5–10 volumes) at 0°C.

  • Addition: Add Triethylsilane dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

    • Mechanism:[7][8] The ketone is protonated, reduced to the alcohol by silane, protonated again to the carbocation, and reduced finally to the methylene.

  • Workup: Remove excess TFA under reduced pressure (rotary evaporator).

  • Neutralization: Dissolve residue in DCM, wash carefully with Sat. NaHCO₃.

  • Purification: Flash chromatography (Hexanes/EtOAc) or distillation if liquid.

Process Control & Data Analysis

Reaction Monitoring Parameters
ParameterMethodTarget / Specification
Precursor Conversion HPLC (UV 254 nm)>98% (Area %)
Cyclization Temp Internal Probe45°C ± 5°C (Strict control)
Quench pH pH Strip/MeterNeutralize acid completely during workup
Product Identity 1H NMRDisappearance of C=O signal; appearance of CH2
Troubleshooting "The Black Tar"

In Friedel-Crafts reactions, "tar" is polymerized phenolic material.

  • Cause: Reaction temperature too high or local hot-spots during addition.

  • Fix: Use Eaton's reagent (lower viscosity allows better heat transfer) and strictly control addition rate.

  • Cause: Wet reagents. P₂O₅ hydrolyzes violently.

  • Fix: Ensure precursor acid is thoroughly dried (vacuum oven with P₂O₅ dessicant) before cyclization.

Safety Validation (Self-Validating Protocol)
  • HF Warning: While the C-F bond is generally stable, strongly acidic conditions at >100°C can liberate trace HF. Always use borosilicate glassware and check for etching.

  • Exotherm Control: The addition of the acid to Eaton's reagent or H₂SO₄ is exothermic. The protocol requires portion-wise addition to validate that cooling capacity matches heat generation.

References

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Organic Syntheses. (2010). Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization Using Eaton's Reagent. Organic Syntheses, 87, 193-200. Retrieved from [Link]

Sources

Application Note: Functionalization of the 5,7-Difluorochroman Ring System

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and medicinal chemists requiring high-precision protocols for the synthesis and functionalization of the 5,7-difluorochroman scaffold.

Abstract & Strategic Value

The 5,7-difluorochroman scaffold is a privileged substructure in medicinal chemistry, notably serving as the core pharmacophore in potassium-competitive acid blockers (P-CABs) like Tegoprazan . The incorporation of fluorine atoms at the C5 and C7 positions modulates the pKa of the chroman ring, enhances metabolic stability by blocking oxidation-prone sites, and alters the lipophilicity profile (logP).

However, the electronic "push-pull" dynamic between the electron-donating ether oxygen (C1) and the electron-withdrawing fluorine atoms creates a complex regiochemical landscape. This guide provides validated protocols for:

  • De Novo Scaffold Synthesis: Constructing the ring from 3,5-difluorophenol.

  • C4-Stereoselective Functionalization: Accessing the chiral alcohol (Tegoprazan intermediate).

  • Regioselective Aromatic Functionalization: Targeting the C6 vs. C8 positions via mechanistic control.

Structural Analysis & Regioselectivity Map

Before initiating synthesis, it is critical to understand the electronic map of the scaffold.

  • C4 (Ketone/Methylene): The primary site for redox manipulation.

  • C6 (The "Fluorine Sandwich"): Located between F(5) and F(7). This position is electronically unique—it is Para to the activating Oxygen (C1) and flanked by two withdrawing groups.

    • Reactivity: High acidity (pKa ~25-30) makes it the kinetic "hotspot" for Lithiation (DoM) and Electrophilic Aromatic Substitution (EAS).

  • C8 (Ortho-Ether): Located between Oxygen (C1) and F(7).

    • Reactivity: Typically the site of chelation-controlled lithiation, but often outcompeted by the acidity of C6 in this specific difluoro-system.

Regioselectivity Core 5,7-Difluorochroman Scaffold C4 Pos C4: Redox Center (Ketone/Alcohol) Core->C4 Reduction/Grignard C6 Pos C6: Kinetic Hotspot (Between two Fs) Target: EAS & Lithiation Core->C6 1. n-BuLi (Acidity) 2. NBS (Electronic) C8 Pos C8: Chelation Site (Ortho to Oxygen) Secondary Target Core->C8 Blocked C6 or Weak Base

Figure 1: Regiochemical heatmap of the 5,7-difluorochroman system. C6 is the primary site for aromatic functionalization due to the synergistic directing effects of the C1-Oxygen (Para) and C5/C7-Fluorines (Ortho).

Core Protocol 1: De Novo Scaffold Synthesis

Objective: Synthesis of 5,7-difluorochroman-4-one from commercially available precursors.

Reaction Scheme
  • Etherification: 3,5-Difluorophenol + 3-Chloropropionic acid → Ether intermediate.

  • Cyclization: Intramolecular Friedel-Crafts acylation (acid-mediated).

Materials
  • 3,5-Difluorophenol (CAS: 2713-34-0)

  • 3-Chloropropionic acid (or 3-Bromopropionic acid)

  • Sodium Hydroxide (NaOH)[1]

  • Polyphosphoric Acid (PPA) or Conc. Sulfuric Acid (H₂SO₄)

  • Toluene (Solvent)

Step-by-Step Protocol
  • Etherification:

    • Dissolve 3,5-difluorophenol (1.0 eq) in 20% aqueous NaOH (2.5 eq).

    • Add 3-chloropropionic acid (1.2 eq) slowly at 0°C.

    • Reflux the mixture at 100°C for 4 hours.

    • Acidify with HCl to pH 1 to precipitate 3-(3,5-difluorophenoxy)propanoic acid .

    • Yield Target: >90%.[2][3]

  • Cyclization:

    • Add the dried acid intermediate to Polyphosphoric Acid (PPA) (10 wt. equiv) or conc. H₂SO₄.

    • Heat to 80°C for 2 hours. Note: Monitor strictly; overheating causes defluorination.

    • Pour onto crushed ice. Extract with Ethyl Acetate.[1]

    • Wash with NaHCO₃ (sat) to remove unreacted acid.

    • Product: 5,7-difluorochroman-4-one.[1][4]

    • Validation: ¹H NMR (CDCl₃): Triplet at δ 4.54 (OCH₂), Triplet at δ 2.80 (CH₂CO).

Core Protocol 2: C4-Stereoselective Functionalization

Objective: Asymmetric reduction to (R)-5,7-difluorochroman-4-ol (Tegoprazan intermediate).[4]

Materials
  • 5,7-Difluorochroman-4-one[1][4]

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Transfer Hydrogenation)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

Step-by-Step Protocol
  • Catalyst Prep: In a glovebox or under Argon, dissolve Ru-catalyst (0.5 mol%) in degassed DMF or DCM.

  • Reaction:

    • Add 5,7-difluorochroman-4-one (1.0 eq) to the vessel.

    • Add the Formic Acid/TEA mixture (5.0 eq).

    • Stir at 30°C for 12–24 hours.

  • Workup:

    • Dilute with water, extract with DCM.[5]

    • Wash organic layer with sat.[1] NaHCO₃ (remove formic acid).

  • Validation:

    • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10).

    • Target: >98% ee, >95% Yield.

Advanced Protocol 3: Regioselective Aromatic Functionalization

Objective: Introduction of electrophiles (Br, I, CHO) onto the aromatic ring.[3][5] Scientific Insight: Unlike non-fluorinated chromans where C6 and C8 compete, the C6 position in 5,7-difluorochroman is the "Fluorine Sandwich." It is the most acidic proton (between two Fs) and the most activated nucleophilic site (Para to Oxygen).

Method A: Electrophilic Bromination (C6-Selective)

This method utilizes the strong Para-directing effect of the ether oxygen, which aligns with the Ortho-directing effect of the C5/C7 fluorines.

  • Setup: Dissolve 5,7-difluorochroman (reduced form, not ketone) in Acetonitrile (0.1 M).

  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 eq) at 0°C.

    • Critical: Do not use Lewis acids (FeBr₃) initially; the ring is activated enough.

  • Reaction: Stir at RT for 2 hours.

  • Outcome: Exclusive formation of 6-bromo-5,7-difluorochroman .

    • Mechanism:[6][7] The C8 position is sterically accessible but electronically less favored than C6 (Para to O).

Method B: Directed Ortho Metalation (DoM)

This method exploits the high acidity of the C6 proton.

  • Setup: Dissolve 5,7-difluorochroman in anhydrous THF under Argon. Cool to -78°C .[7]

  • Base: Add n-Butyllithium (n-BuLi) (1.1 eq) dropwise.

    • Note: The C6 proton (between F and F) is removed preferentially over the C8 proton (between O and F) due to the inductive effect of two fluorine atoms (pKa reduction).

  • Trapping: Stir for 30 mins, then add Electrophile (e.g., DMF for aldehyde, I₂ for iodide).

  • Quench: Add MeOH/NH₄Cl.

Data Summary & QC Specifications

ParameterSpecificationMethod
Purity (HPLC) > 98.5%C18 Column, ACN/H₂O Gradient
Chiral Purity (ee) > 99.0%Chiralcel OD-H (for C4-alcohol)
Regioselectivity > 20:1 (C6:C8)¹H NMR (Integration of Ar-H)
Residual Solvent < 500 ppmGC-Headspace
Workflow Diagram

Workflow Start 3,5-Difluorophenol Step1 Etherification (3-chloropropionic acid) Start->Step1 Inter1 Intermediate Acid Step1->Inter1 Step2 Cyclization (PPA/H2SO4) Inter1->Step2 Core 5,7-Difluorochroman-4-one Step2->Core Branch1 Path A: C4-Functionalization (Ru-Cat Reduction) Core->Branch1 Branch2 Path B: Aromatic Functionalization (Reduction to Chroman -> NBS) Core->Branch2 Product1 (R)-5,7-Difluorochroman-4-ol (Tegoprazan Precursor) Branch1->Product1 Product2 6-Bromo-5,7-difluorochroman Branch2->Product2

Figure 2: Complete synthetic workflow from raw materials to high-value intermediates.

References

  • BenchChem. "An In-depth Technical Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol." BenchChem Application Notes.

  • ChemicalBook. "5,7-Difluorochroman-4-one Properties and Suppliers." ChemicalBook Database.

  • Snieckus, V. "Directed Ortho Metalation: Principles and Applications." Chem. Rev. 1990, 90, 879.
  • Vanderbilt University. "Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines." (Confirming lithiation regioselectivity between fluorines).

  • PubChem. "Compound Summary: 5,7-Difluorochroman-4-one." National Library of Medicine.

Sources

Application Note: 5,7-Difluorochroman as a Privileged Building Block in Asymmetric Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 5,7-difluorochroman scaffold has emerged as a highly privileged structural motif in modern medicinal chemistry. The strategic placement of fluorine atoms at the 5- and 7-positions of the chroman ring profoundly modulates the molecule's electron density, enhancing both its lipophilicity and metabolic stability. This building block is most notably utilized in the synthesis of Tegoprazan , a best-in-class potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal diseases[1].

For drug development professionals, the critical synthetic node in this pathway is 5,7-difluorochroman-4-one , a prochiral ketone that must be stereoselectively reduced to yield the essential chiral intermediate, (R)-5,7-difluorochroman-4-ol [2]. This application note provides field-proven, self-validating protocols for both the upstream synthesis of the chromanone building block and its downstream asymmetric reduction.

SynthesisPathway A 3,5-Difluorophenol B 3-(3,5-Difluorophenoxy) propionic acid A->B O-alkylation C 5,7-Difluorochroman-4-one (Building Block) B->C Intramolecular Friedel-Crafts D (R)-5,7-Difluorochroman-4-ol (Chiral Intermediate) C->D Asymmetric Reduction E Tegoprazan (API) D->E SNAr / Coupling

Synthetic trajectory from 3,5-difluorophenol to Tegoprazan via 5,7-difluorochroman-4-one.

Upstream Synthesis: 5,7-Difluorochroman-4-one

Causality & Mechanistic Design

The construction of the bicyclic chromanone system is achieved via an intramolecular Friedel-Crafts acylation of 3-(3,5-difluorophenoxy)propionic acid[3]. Because the two fluorine atoms strongly deactivate the aromatic ring toward electrophilic attack, mild Lewis acids are insufficient. Concentrated sulfuric acid is specifically selected as both the solvent and the catalyst; it effectively protonates the carboxylic acid to generate a highly reactive, electrophilic acylium ion while providing the thermal mass necessary to drive the reaction without oxidative degradation.

Protocol 1: Acid-Catalyzed Cyclization

Self-Validating Control: The reaction transitions to a distinct yellow-green solution, indicating the formation of the acylium ion intermediate.

  • Acid Preparation: In a temperature-controlled, glass-lined reactor equipped with a mechanical stirrer, add 60 mL of concentrated sulfuric acid (H₂SO₄) and pre-heat to 50 °C.

  • Substrate Addition: Slowly add 20.0 g (99 mmol) of 3-(3,5-difluorophenoxy)propionic acid in discrete batches.

    • Expert Rationale: Batch-wise addition prevents localized thermal spikes (exotherms) that could lead to sulfonation byproducts on the aromatic ring[3].

  • Cyclization: Stir the resulting yellow-green solution continuously at 50 °C for exactly 1.5 hours.

  • Quenching: Cool the mixture to room temperature (20–25 °C) and carefully pour it into 800 mL of vigorously stirred ice water.

    • Expert Rationale: Rapid dilution in a massive excess of ice water safely dissipates the heat of sulfuric acid hydration while simultaneously crashing out the highly hydrophobic product as a colorless precipitate.

  • Isolation: Allow the suspension to stand for 1 hour to ensure complete crystallization. Filter the solid, wash extensively with cold purified water until the filtrate reaches pH > 5, and dry over phosphorus pentoxide (P₂O₅) in a vacuum desiccator.

    • Expected Yield: ~15.69 g (86%) of 5,7-difluorochroman-4-one as a colorless solid[3].

Downstream Processing: Asymmetric Reduction Strategies

The transformation of 5,7-difluorochroman-4-one to (R)-5,7-difluorochroman-4-ol dictates the final enantiomeric purity of the API. We compare two industry-standard methodologies: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction [2],[4].

Quantitative Data Summary
MethodCatalyst / EnzymeReducing Agent / CofactorTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Ru-Catalyzed ATH RuCl(p-cymene)[(R,R)-Ts-DPEN]HCOOH / Et₃N401891 - 92>99
Biocatalytic (KRED) Ketoreductase (SDR family)Glucose / GDH / NADP⁺302499.5>99
CBS Reduction (S)-Me-CBSBH₃·THFRT29296
Chemoenzymatic Novozym 435 (Lipase)Vinyl Acetate4024>45*>99

*Note: Lipase-catalyzed kinetic resolution is theoretically capped at 50% yield without a subsequent Mitsunobu inversion step[2].

ReductionWorkflow cluster_methods Asymmetric Reduction Strategies Start 5,7-Difluorochroman-4-one Ru Ru-Catalyzed ATH RuCl(p-cymene)[(R,R)-Ts-DPEN] HCOOH / Et3N Start->Ru KRED Biocatalytic Reduction Ketoreductase (KRED) GDH / Glucose / NADP+ Start->KRED Monitor Reaction Monitoring (Chiral HPLC) Ru->Monitor KRED->Monitor Product (R)-5,7-Difluorochroman-4-ol (>99% ee) Monitor->Product

Parallel workflows for the asymmetric reduction of 5,7-difluorochroman-4-one.

Protocol 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Causality & Design: This method utilizes a Noyori-type catalyst. The chiral diamine ligand, (R,R)-Ts-DPEN, creates a rigid steric pocket that dictates the trajectory of hydride attack from the formate donor, ensuring absolute (R)-stereocontrol[2],[5]. The azeotropic mixture of formic acid and triethylamine acts as a safe, liquid hydride source, bypassing the hazards of pressurized H₂ gas.

  • Hydride Source Generation: To a jacketed reactor, add 30 g of triethylamine (Et₃N) and cool to -10 °C. Slowly add 27 g of formic acid (HCOOH), strictly maintaining the internal temperature below 10 °C.

    • Expert Rationale: The acid-base neutralization is highly exothermic. Thermal control is critical to prevent the premature decomposition of formic acid into CO and H₂O[5].

  • Catalyst Addition: Add 56 mg of the ruthenium catalyst, RuCl(p-cymene)[(R,R)-Ts-DPEN]. (Note: Using the (S,S) enantiomer of the ligand will yield the undesired (S)-alcohol[5]).

  • Substrate Addition: Dissolve 33 g of 5,7-difluorochroman-4-one in 87 g of anhydrous tetrahydrofuran (THF). Add this solution to the reactor, keeping the temperature below 10 °C.

  • Reduction: Warm the reaction mixture to 40 °C and stir for 18 hours.

  • Workup & Isolation: Cool to 25 °C. Quench with 163 g of purified water and extract with 293 g of ethyl acetate. Separate the organic layer, concentrate under reduced pressure (<40 °C), and precipitate the product using 222 g of heptane. Filter and dry in vacuo.

Protocol 3: Biocatalytic Reduction via Ketoreductase (KRED)

Causality & Design: Enzymatic reduction offers a green, heavy-metal-free alternative with exquisite stereocontrol. The system employs a ketoreductase (SDR family) alongside a cofactor regeneration cycle utilizing Glucose Dehydrogenase (GDH). This ensures the expensive NADP⁺ cofactor is continuously recycled, making the process economically viable for industrial scale-up[6].

  • Buffer & Cofactor System: Dissolve 29.3 g of D-glucose in 650 mL of purified water in a bioreactor. Add 0.02 g of NADP⁺.

  • Enzyme Addition: Add 20 g of wet cells expressing the target ketoreductase (KRED) and 3.3 g of wet cells expressing glucose dehydrogenase (GDH).

  • Substrate Addition: Add 20 g of 5,7-difluorochroman-4-one to the aqueous suspension.

  • Biocatalysis & pH Stat: Stir the suspension at 30 °C. Maintain the pH strictly at 7.0 using a pH-stat titrator dispensing 5M NaOH.

    • Expert Rationale: As GDH oxidizes glucose to gluconic acid to regenerate NADPH, the pH naturally drops. KRED enzymes denature rapidly outside their optimal pH window; continuous automated neutralization is mandatory for sustained turnover[6].

  • Harvesting: After 24 hours, quench a 1 mL aliquot with absolute ethanol and verify conversion via chiral HPLC (expected >99.5%). Extract the bulk aqueous phase with ethyl acetate, concentrate, and crystallize the enantiopure (R)-5,7-difluorochroman-4-ol.

References

  • Zhou, H., et al. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Organic Preparations and Procedures International, 56(3). Taylor & Francis.[Link]

  • Pan, X., et al. (2022). Preparation method of R-5, 7-difluorochroman-4-ol. Patent CN115029397A.
  • Kim, et al. (2017). Novel method for preparing chromanol derivative. Patent WO2017023124A1.

Sources

Application Note: Scalable Synthesis of the 5,7-Difluorochroman Core

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5,7-difluorochroman scaffold is a critical pharmacophore, serving as the structural core for Tegoprazan , a potassium-competitive acid blocker (P-CAB). While the term "5,7-difluorochroman" often refers loosely to the ring system, the primary synthetic targets are the oxidized derivatives: 5,7-difluorochroman-4-one (the key intermediate) and (R)-5,7-difluorochroman-4-ol (the chiral API precursor).

This protocol details the robust construction of the chroman ring via an intramolecular Friedel-Crafts acylation, followed by a biocatalytic reduction to establish the chiral center. This route is selected for its scalability, atom economy, and avoidance of heavy metal oxidants (e.g., Cr(VI)) often found in older literature.

Chemical Safety & Hazard Analysis

WARNING: This procedure involves corrosive acids and irritants. All operations must be performed in a properly functioning fume hood.

  • 3,5-Difluorophenol: Skin and eye irritant. Toxic if swallowed.

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive; causes severe burns. Reacts violently with water.

  • Acrylonitrile/Acrylic Acid derivatives: Potential carcinogens/corrosives. Handle with double gloves.

  • Ketoreductase (KRED) Enzymes: Sensitizers; avoid inhalation of dust/aerosols.

Retrosynthetic Strategy

The synthesis relies on a "ring-closure" strategy. The phenolic oxygen of 3,5-difluorophenol is alkylated to form a pendant carboxylic acid chain, which is then cyclized.

  • Etherification: 3,5-difluorophenol

    
     3-(3,5-difluorophenoxy)propanoic acid.
    
  • Cyclization: Intramolecular Friedel-Crafts acylation to form 5,7-difluorochroman-4-one.

  • Asymmetric Reduction: Biocatalytic conversion to (R)-5,7-difluorochroman-4-ol.

Detailed Laboratory Protocols

Protocol A: Synthesis of 5,7-Difluorochroman-4-one

Target: Construction of the bicyclic chroman core. Scale: 20 g batch (Pilot feasible).

Reagents & Equipment[1][2][3]
  • Starting Material: 3-(3,5-difluorophenoxy)propanoic acid (prepared via Michael addition of 3,5-difluorophenol to acrylic acid/esters).[1]

  • Cyclizing Agent: Concentrated Sulfuric Acid (H₂SO₄, 98%).

  • Solvent: Dichloromethane (DCM) for extraction.

  • Equipment: 250 mL round-bottom flask, magnetic stir bar, ice bath, dropping funnel.

Step-by-Step Procedure
  • Preparation of Acid Medium: Charge 60 mL of concentrated sulfuric acid into a 250 mL round-bottom flask. Cool the acid to 10–15 °C using a water/ice bath to manage the exotherm during addition.

  • Substrate Addition: Slowly add 20.0 g (99 mmol) of 3-(3,5-difluorophenoxy)propanoic acid in small portions over 20 minutes. Ensure the internal temperature does not exceed 50 °C.

    • Mechanistic Note: The high acidity generates the acylium ion intermediate required for the electrophilic aromatic substitution (EAS). The fluorine substituents deactivate the ring, necessitating strong acidic conditions for cyclization.

  • Reaction Phase: Warm the mixture to 50 °C and stir continuously for 1.5 to 2 hours.

    • Monitoring: Monitor reaction progress via TLC (30% EtOAc in Hexanes) or HPLC. The starting material spot (acid) should disappear, replaced by a less polar product spot (ketone).

  • Quenching & Isolation: Cool the reaction mixture to room temperature (20–25 °C). Slowly pour the reaction mass into 800 mL of ice-water with vigorous stirring. A colorless to pale-yellow precipitate will form immediately.

    • Critical Step: Stir the aqueous slurry for 1 hour to ensure complete precipitation and removal of trapped acid.

  • Filtration & Drying: Filter the solid using a Büchner funnel. Wash the filter cake copiously with cold water (3 × 100 mL) until the filtrate pH is neutral. Dry the solid in a vacuum oven at 45 °C over phosphorus pentoxide (P₂O₅) or silica desiccant.

Yield: ~15.7 g (86%). Characterization:

  • Appearance: White to off-white solid.[4][5]

  • ¹H NMR (CDCl₃): Distinct triplets for the C2 and C3 methylene protons of the chroman ring; aromatic protons show coupling patterns characteristic of 5,7-difluoro substitution.

Protocol B: Asymmetric Reduction to (R)-5,7-Difluorochroman-4-ol

Target: Stereoselective generation of the chiral alcohol (Tegoprazan intermediate).[6] Method: Biocatalytic Reduction (Green Chemistry).

Reagents & Equipment[1][2][3]
  • Substrate: 5,7-Difluorochroman-4-one (from Protocol A).[1][3][4][7]

  • Catalyst: Ketoreductase (KRED) screening kit (e.g., commercially available KREDs specific for aryl ketones).

  • Cofactor: NADP⁺/NADPH.

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) and Glucose.[6]

  • Buffer: Potassium Phosphate Buffer (100 mM, pH 7.0).

Step-by-Step Procedure
  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0). Add Magnesium Sulfate (1 mM final concentration) to stabilize the enzyme.

  • Reaction Assembly: In a 250 mL reaction vessel, dissolve Glucose (1.5 equivalents relative to ketone) in the buffer. Add the KRED enzyme (10–20 mg/g substrate) and GDH (5 mg/g substrate). Add NADP⁺ (catalytic amount, 1 mM).

  • Substrate Addition: Dissolve 5.0 g of 5,7-difluorochroman-4-one in a minimal amount of Isopropanol or DMSO (co-solvent, <5% v/v). Add the substrate solution dropwise to the agitated buffer/enzyme mixture.

  • Incubation: Stir the mixture at 30 °C at 200 rpm. Maintain pH 7.0 by automatic titration with 1M NaOH if necessary (gluconic acid production from recycling lowers pH).

    • Time: Run for 12–24 hours.

  • Work-up: Extract the reaction mixture with Ethyl Acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purification: Recrystallize from n-heptane/EtOAc if high enantiomeric excess (>99% ee) is required.

Data Summary Table

ParameterProtocol A (Cyclization)Protocol B (Biocatalysis)
Reagent H₂SO₄ (Conc.)KRED / NADPH
Temperature 50 °C30 °C
Time 1.5 – 2.0 h12 – 24 h
Yield 86%>90%
Selectivity N/A (Achiral)>99% ee (R-isomer)
Key Risk Corrosive / ExothermEnzyme Stability / pH Control

Process Visualization

Workflow Diagram

The following diagram illustrates the integrated workflow from the phenol precursor to the chiral alcohol.

G Start 3,5-Difluorophenol Inter1 3-(3,5-Difluorophenoxy) propanoic acid Start->Inter1 Michael Addition (Acrylic Acid) Cyclization Cyclization (H2SO4, 50°C) Inter1->Cyclization Ketone 5,7-Difluorochroman-4-one (Core Scaffold) Cyclization->Ketone 86% Yield Reduction Biocatalytic Reduction (KRED, NADPH) Ketone->Reduction Product (R)-5,7-Difluorochroman-4-ol (API Intermediate) Reduction->Product >99% ee

Caption: Integrated synthesis workflow for the production of the 5,7-difluorochroman core and its chiral derivative.

Mechanistic Pathway (Cyclization)

Detailed view of the acid-mediated ring closure.

Mechanism Step1 Acid Precursor (Protonation of Carbonyl) Step2 Acylium Ion Formation (-H2O) Step1->Step2 H2SO4 Step3 Electrophilic Attack (Friedel-Crafts) Step2->Step3 Intramolecular Step4 Re-aromatization (-H+) Step3->Step4 Final 5,7-Difluorochroman-4-one Step4->Final

Caption: Mechanism of the intramolecular Friedel-Crafts acylation forming the chromanone ring.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol from 5,7-Difluorochroman-4-one. Retrieved from

  • ChemicalBook. (2025).[2] 5,7-Difluorochroman-4-one Product and Synthesis Information. Retrieved from [2]

  • PubChem. (2025). Patent Summary CN-115109022-A: Preparation method of 5,7-difluorochroman-4-one. National Library of Medicine.[8] Retrieved from

  • Zhou, H. (2024).[8][9] A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Organic Preparations and Procedures International, 56(3), 1-7.[9] Retrieved from

  • Cardiff University. (2025). Synthesis and Evaluation of Substituted Chroman-4-one Derivatives. RSC Medicinal Chemistry. Retrieved from

Sources

Advanced Solvent Selection for 5,7-Difluorochroman Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5,7-difluorochroman scaffold is a privileged pharmacophore, serving as the structural core for high-value therapeutics such as Tegoprazan (a potassium-competitive acid blocker).[1] The introduction of fluorine atoms at the C5 and C7 positions significantly modulates the physicochemical properties of the chroman ring, altering pKa, lipophilicity (LogP), and metabolic stability.

However, these same properties introduce unique challenges in process chemistry. The electron-withdrawing nature of the difluoro-substitution pattern deactivates the ring toward electrophilic attack while simultaneously increasing the acidity of adjacent protons, making the molecule sensitive to base-mediated degradation.

This guide provides a rationale for solvent selection that moves beyond traditional chlorinated solvents (DCM, chloroform) toward sustainable, high-performance alternatives (2-MeTHF, CPME, Toluene), specifically tailored to the reactivity profile of 5,7-difluorochroman.

The "Fluorine Effect" on Solvation and Reactivity

Before selecting a solvent, one must understand how the 5,7-difluoro pattern alters the solute-solvent interaction.

Lipophilicity and Solubility Profiles

Unlike the parent chroman, 5,7-difluorochroman exhibits "fluorous" character. The electronegativity of fluorine reduces the polarizability of the aromatic ring, often decreasing solubility in highly polar aqueous buffers while increasing solubility in lipophilic organic solvents.

  • Challenge: Standard aqueous workups often suffer from emulsion formation due to the surfactant-like properties of fluorinated intermediates.

  • Solution: Use hydrophobic "Green" ethers (e.g., CPME or 2-MeTHF ) which have lower water miscibility than THF, ensuring cleaner phase separation.

Electronic Deactivation & Regiochemistry
  • Electrophilic Aromatic Substitution (

    
    ):  The C5 and C7 fluorines deactivate the ring. However, the ether oxygen at C1 is a strong activator.
    
  • Lithiation: The C6 and C8 protons are acidified by the inductive effect of the adjacent fluorines.

    • Critical Insight: Solvents with high Lewis basicity (like THF) stabilize lithiated intermediates but can promote "autometallation" or scrambling. Less coordinating solvents (Ether/Hexane) or sterically bulky ethers (TBME) often improve regioselectivity.

Critical Solvent Parameters & Green Alternatives

The pharmaceutical industry is aggressively phasing out DCM and DMF. Below is the selection matrix for 5,7-difluorochroman chemistry.

Reaction ClassTraditional Solvent (Avoid)Recommended Green Alternative Technical Rationale
Lithiation / Metalation THF, Diethyl Ether2-MeTHF (2-Methyltetrahydrofuran) Higher boiling point (

C vs

C), forms stable azeotropes for water removal, and separates cleanly from water (unlike THF).
Biocatalytic Reduction DCM, BenzeneToluene or Isopropyl Acetate (iPrOAc) Biocompatible; Toluene preserves enzyme activity (e.g., Novozym 435) and solubilizes the lipophilic fluorochroman substrate.
Coupling /

DMF, NMP, DMACCPME (Cyclopentyl Methyl Ether) CPME resists peroxide formation, is stable under basic conditions, and has low latent heat of vaporization (energy efficient).
Crystallization Hexane, DCMHeptane / Ethanol Heptane is less neurotoxic than hexane; Ethanol provides tunable polarity for fluorinated species.

Experimental Protocols

Protocol A: Regioselective Lithiation in 2-MeTHF

Objective: Functionalization of the C-8 position (Ortho to Oxygen, Para to C5-F). Mechanism: Directed Ortho Metalation (DoM).

Why 2-MeTHF? Unlike THF, 2-MeTHF is derived from renewable furfural. Its lower miscibility with water (14% vs 100% for THF) simplifies the quench/workup, preventing the loss of the fluorinated product into the aqueous waste stream.

Step-by-Step Methodology:

  • Preparation: Charge a dried reactor (inert

    
     atmosphere) with 5,7-difluorochroman  (1.0 eq) and anhydrous 2-MeTHF  (10 volumes).
    
  • Cooling: Cool the solution to -78°C .

    • Note: While 2-MeTHF allows higher temperature lithiations (

      
      C) for some substrates, the acidity of the C8 proton requires low temps to prevent scrambling to C6.
      
  • Metalation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 30 minutes.

    • Checkpoint: Maintain internal temperature below -70°C.

  • Aging: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the lithiated species.

  • Electrophile Addition: Add the electrophile (e.g., DMF for formylation or

    
     for carboxylation) (1.2 eq) dissolved in 2-MeTHF.
    
  • Quench & Workup (Self-Validating Step):

    • Warm to room temperature.

    • Add 1M HCl (5 volumes).

    • Phase Separation: Stop stirring. In 2-MeTHF, the organic layer will separate cleanly on top. (In THF, you would need to add salt or perform multiple extractions).

    • Validation: Check the aqueous layer by TLC; it should be devoid of product due to the high lipophilicity of the fluorinated core.

Protocol B: Chemoenzymatic Reduction of 5,7-Difluorochroman-4-one

Objective: Asymmetric synthesis of (R)-5,7-difluorochroman-4-ol (Tegoprazan intermediate). Solvent System: Toluene (Biphasic or Organic-only).

Why Toluene? Fluorinated ketones are often poorly soluble in aqueous buffers used for enzymes. Toluene dissolves the substrate effectively while remaining biocompatible with lipases like Novozym 435 (Candida antarctica Lipase B).

Step-by-Step Methodology:

  • Substrate Solution: Dissolve 5,7-difluorochroman-4-one (10 g) in Toluene (100 mL).

  • Acyl Donor: Add Vinyl Acetate (2.0 eq). This serves as the irreversible acyl donor for kinetic resolution or acylation.

  • Catalyst Addition: Add Novozym 435 (immobilized lipase, 50% w/w relative to substrate).

  • Reaction: Stir at 40°C at 200 rpm.

    • Caution: Do not stir too vigorously to avoid mechanical attrition of the enzyme beads.

  • Monitoring: Monitor by Chiral HPLC every 4 hours.

    • Target: 50% conversion (Kinetic Resolution) or >99% ee.

  • Workup:

    • Filter the enzyme (can be recycled).

    • Concentrate the Toluene filtrate under reduced pressure.

    • Green Advantage: Toluene can be recovered and distilled for reuse.

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting solvents based on the intended transformation of the 5,7-difluorochroman core.

SolventSelection Start Start: 5,7-Difluorochroman Core ReactionType Identify Reaction Type Start->ReactionType Lithiation Lithiation / Metalation ReactionType->Lithiation Reduction Enzymatic Reduction ReactionType->Reduction Coupling Pd-Catalyzed Coupling ReactionType->Coupling Lith_Solvent Solvent: 2-MeTHF Lithiation->Lith_Solvent Red_Solvent Solvent: Toluene Reduction->Red_Solvent Coup_Solvent Solvent: CPME or Anisole Coupling->Coup_Solvent Lith_Reason Reason: Stabilizes Li-species Clean Water Separation Lith_Solvent->Lith_Reason Red_Reason Reason: Solubilizes Fluorinated Core Preserves Enzyme Activity Red_Solvent->Red_Reason Coup_Reason Reason: High Boiling Point Peroxide Resistant Coup_Solvent->Coup_Reason

Figure 1: Decision matrix for solvent selection in 5,7-difluorochroman derivatization, prioritizing Green Chemistry principles.

Process Safety & Sustainability Analysis

When scaling up reactions involving 5,7-difluorochroman, the following safety parameters regarding solvent choice are non-negotiable:

  • Peroxide Formation:

    • Risk:[2] Traditional ethers (THF, Diisopropyl ether) form explosive peroxides upon storage.

    • Mitigation:CPME and 2-MeTHF have significantly lower rates of peroxide formation. CPME is often considered "peroxide-free" for practical purposes in short-term storage.

  • Thermal Runaway:

    • Risk:[2] Exothermic lithiation reactions.

    • Mitigation: Use solvents with higher heat capacity and boiling points (like 2-MeTHF, bp 80°C) compared to Diethyl Ether (bp 35°C) to provide a larger safety margin against boil-over during exotherms.

  • Environmental Impact (LCA):

    • DCM: High Global Warming Potential (GWP), ozone depleting, neurotoxic. BANNED in this protocol.

    • 2-MeTHF: Derived from corncobs/bagasse. Biodegradable. PREFERRED .

References

  • ACS Green Chemistry Institute. (2025).[3]

    
     Solvents and Reagents Guide. Retrieved from [Link]
    
  • Royal Society of Chemistry. (2016). A Survey of Solvent Selection Guides. Green Chemistry. Retrieved from [Link]

  • Coe, P. L., et al. (1990).[4] The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Zhou, H., et al. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving reaction yields in 5,7-difluorochroman synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This hub is dedicated to troubleshooting and optimizing the synthesis of (R)-5,7-difluorochroman-4-ol and its precursor, 5,7-difluorochroman-4-one . These compounds are critical chiral intermediates in the manufacturing of potassium-competitive acid blockers (P-CABs) like Tegoprazan[1][2].

Below, our Senior Application Scientists have compiled causality-driven troubleshooting guides, validated protocols, and quantitative benchmarks to resolve the most common yield and enantioselectivity bottlenecks encountered at the bench and in the pilot plant.

🟢 Phase 1: Precursor Synthesis (Cyclization)

Q: Why is my yield of 5,7-difluorochroman-4-one consistently below 60%, accompanied by dark, tarry byproducts?

The Science (Causality): The synthesis of 5,7-difluorochroman-4-one is typically achieved via an intramolecular Friedel-Crafts-type cyclization of 3-(3,5-difluorophenoxy)propionic acid in concentrated sulfuric acid[3]. The electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring, requiring harsh acidic conditions. If the substrate is added too rapidly, localized exothermic spikes occur. This thermal runaway favors intermolecular polymerization and irreversible aromatic sulfonation over the desired intramolecular acylation.

The Solution: Transition from a continuous pour to a controlled, batch-wise addition while maintaining the reactor strictly at 50 °C. The reaction is self-validating: a successful cyclization will transition to a clear yellow-green solution without opaque black aggregates[3].

Validated Protocol: High-Yield Cyclization

  • Preparation: Charge a dry, jacketed reactor with 60 mL of concentrated sulfuric acid (98%). Heat to exactly 50 °C.

  • Addition: Weigh 20.0 g (99 mmol) of 3-(3,5-difluorophenoxy)propionic acid. Add the solid in 5 equal batches over 30 minutes. Monitor the internal temperature probe to ensure it does not exceed 55 °C.

  • Digestion: Stir the resulting yellow-green solution continuously at 50 °C for 1.5 hours.

  • Quench: Cool the mixture to 20 °C. Slowly pour the acidic solution into 800 mL of vigorously stirred ice water. Self-validation: A colorless to pale-white precipitate should form immediately.

  • Isolation: Allow the suspension to stand for 1 hour. Filter the precipitate, wash generously with cold purified water until the filtrate pH is neutral, and dry over phosphorus pentoxide.

  • Expected Outcome: ~15.69 g of colorless solid (86% yield)[3].

Cyclization A 3-(3,5-difluorophenoxy) propionic acid B Batch-wise Addition Conc. H2SO4 (50°C) A->B C Intramolecular Friedel-Crafts Acylation B->C D Ice Water Quench & Filtration C->D E 5,7-Difluorochroman-4-one (>85% Yield) D->E

Workflow for the temperature-controlled cyclization of 3-(3,5-difluorophenoxy)propionic acid.

🔵 Phase 2: Asymmetric Reduction (Chemical & Biocatalytic)

Q: During Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH), my reaction stalls at ~70% conversion, and the enantiomeric excess (ee) drops below 90%. How do I fix this?

The Science (Causality): ATH relies on a delicate hydride transfer equilibrium driven by a Formic Acid/Triethylamine (FA/TEA) azeotrope[4]. Stalled conversion is almost always caused by one of two factors:

  • Catalyst Oxidation: The active ruthenium species, RuCl(p-cymene)[(R,R)-Ts-DPEN], is highly sensitive to dissolved oxygen. O2 irreversibly oxidizes the diamine ligand, killing the catalytic cycle[1].

  • Suboptimal Azeotrope: A deviation from the exact 5:2 molar ratio of FA:TEA shifts the thermodynamic equilibrium, preventing complete reduction of the ketone.

The Solution: Implement rigorous solvent degassing (sparging with N2 for 30 mins) prior to catalyst addition, and prepare the FA/TEA mixture gravimetrically, not volumetrically, to ensure the exact 5:2 ratio[1][4].

Validated Protocol: Ru-Catalyzed ATH

  • Azeotrope Preparation: To a rigorously dried, N2-purged vessel, add 30 g of triethylamine. Cool to -10 °C. Slowly add 27 g of formic acid (maintaining <10 °C)[1].

  • Catalyst Activation: In the main reactor, dissolve 56 mg of RuCl(p-cymene)[(R,R)-Ts-DPEN] in 87 g of anhydrous, degassed tetrahydrofuran (THF)[1].

  • Substrate Addition: Dissolve 33 g of 5,7-difluorochroman-4-one in the THF/Catalyst mixture. Keep the temperature below 10 °C.

  • Reaction: Inject the FA/TEA azeotrope. Warm the reactor to 40 °C and stir for 18 hours[1][4].

  • IPC (In-Process Control): Pull a 0.1 mL aliquot, quench with methanol, and analyze via chiral HPLC. Self-validation: The peak area for the ketone should be <1%, with the (R)-alcohol peak showing >99% ee.

  • Workup: Cool to 25 °C, add 293 g of ethyl acetate and 163 g of water. Separate the organic layer, concentrate at <40 °C, and precipitate the product using 222 g of heptane[1].

ATH A 5,7-Difluorochroman-4-one D Stereoselective Hydride Transfer (40°C) A->D B RuCl(p-cymene)[(R,R)-Ts-DPEN] (Degassed THF) B->D C Formic Acid / TEA (5:2) Hydride Source C->B Activation E (R)-5,7-Difluorochroman-4-ol (>99% ee) D->E

Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) mechanistic workflow.

Q: We are moving to a green chemistry approach using Ketoreductase (KRED). The reaction starts fast but completely stops after 4 hours. Why?

The Science (Causality): Enzymatic reduction using KRED requires the stoichiometric consumption of the cofactor NADPH[1]. Because NADPH is prohibitively expensive to use in stoichiometric amounts, a cofactor regeneration system—typically Glucose and Glucose Dehydrogenase (GDH)—is employed[5]. If the reaction stalls, it means the recycling system has failed. The oxidation of glucose to gluconic acid by GDH produces gluconic acid, which rapidly drops the pH of the unbuffered system. Once the pH drops below 5.5, both KRED and GDH denature, halting the reaction[5].

The Solution: Utilize a highly buffered system (Phosphate buffer, pH 7.0) or an automated pH stat titrator using 1M NaOH to neutralize the gluconic acid in real-time[4][5].

Validated Protocol: Enzymatic KRED Synthesis

  • System Setup: In a temperature-controlled reactor at 30 °C, add 3.5 mL of purified water (or 50 mM phosphate buffer, pH 7.0)[5].

  • Enzyme & Cofactor Charge: Add 5 mL of KRED liquid enzyme, 1.5 mL of GDH liquid enzyme, and 0.001 g of NADP⁺[5].

  • Substrate Charge: Add 1.5 g of glucose (recycling fuel) and 1.0 g of 5,7-difluorochroman-4-one[5].

  • Reaction: Stir at 30 °C for 24 hours. Crucial Step: Continuously monitor and adjust the pH to strictly 7.0.

  • Termination & Isolation: Heat the system to 70 °C for 30 minutes to denature the proteins. Cool to 5–10 °C, add 10 g of diatomaceous earth, and filter. Extract the filter cake with absolute ethanol, then evaporate to dryness[5].

  • Expected Outcome: ~96% yield, 99.4% ee[5].

Enzymatic A 5,7-Difluorochroman-4-one B Ketoreductase (KRED) Reduction A->B C NADPH -> NADP+ B->C Cofactor Exchange E (R)-5,7-Difluorochroman-4-ol B->E D Glucose Dehydrogenase (GDH) Recycling System C->D Regeneration

Ketoreductase (KRED) asymmetric reduction with GDH/NADPH cofactor recycling.

📊 Quantitative Benchmarking: Synthetic Route Comparison

To assist process chemists in selecting the optimal route for scaling (R)-5,7-difluorochroman-4-ol, the following table summarizes the validated performance metrics of the primary catalytic systems[4].

Synthetic MethodCatalyst / EnzymeHydride Source / DonorReaction TempTimeChemical YieldEnantiomeric Excess (ee)
Ru-Catalyzed ATH RuCl(p-cymene)[(R,R)-Ts-DPEN]Formic Acid / TEA40 °C18 h94%>99%
CBS Reduction (S)-Me-CBSBH₃·THFRoom Temp2 h92%96%
Enzymatic (KRED) Ketoreductase (KRED)Isopropanol or Glucose30 °C12-24 h95-96%>99%
Kinetic Resolution Novozym 435 (Lipase)Vinyl Acetate40 °C24 h>45% (Max 50%)>99%

Note: While CBS reduction is the fastest, it utilizes hazardous borane gas complexes and yields slightly lower enantiopurity compared to ATH and KRED methods[1][4]. Kinetic resolution is limited by a theoretical maximum yield of 50% unless coupled with a subsequent Mitsunobu inversion step[1][4].

📚 References

  • A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan Organic Preparations and Procedures International (Taylor & Francis) URL: [Link]

  • CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol Google Patents URL:

Sources

Technical Support Center: Purification of 5,7-Difluorochroman Crude Products

Author: BenchChem Technical Support Team. Date: March 2026

This is an automated Technical Support Guide generated for 5,7-Difluorochroman Purification .

Ticket ID: #DFC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Triage: Identify Your "Crude" Product

In high-value synthesis (specifically for Tegoprazan intermediates), the term "5,7-difluorochroman" is often used colloquially to refer to one of three distinct stages. Your purification strategy depends entirely on which functional group is present at the C4 position.

Select your current crude material:

MoleculeCommon NameStateKey Impurities
A. 5,7-Difluorochroman-4-one "The Ketone"Solid3,5-difluorophenol, cyclization polymers, inorganic acids (PPA).
B. 5,7-Difluorochroman-4-ol "The Alcohol"Solid (White)Boron salts (from reduction), unreacted ketone, enantiomers.
C. 5,7-Difluorochroman "The Core/Alkane"Liquid/Low-meltDihalopropane, linear ethers, over-reduced byproducts.

Note: If you are synthesizing Tegoprazan, you are likely at Stage B (The Alcohol). If you have just finished the Friedel-Crafts cyclization, you are at Stage A (The Ketone).

Workflow Visualization

The following logic flow illustrates the purification decision tree based on your synthesis stage.

PurificationWorkflow Start Crude Reaction Mixture Check Identify C4 Substituent Start->Check Ketone Target: 4-one (Ketone) (Friedel-Crafts Product) Check->Ketone C=O Alcohol Target: 4-ol (Alcohol) (Reduction Product) Check->Alcohol -OH Alkane Target: Core (Alkane) (Complete Reduction) Check->Alkane -H K_Wash 1. Acid/Base Wash (Remove 3,5-difluorophenol) Ketone->K_Wash A_Quench 1. Oxidative Quench (Remove Boron Salts) Alcohol->A_Quench Alk_Dist 1. Vacuum Distillation (BP Separation) Alkane->Alk_Dist K_Cryst 2. Recrystallization (Hexane/EtOAc) K_Wash->K_Cryst A_Res 2. Chiral Resolution (Lipase/Novozym 435) A_Quench->A_Res A_Cryst 3. Recrystallization (Heptane/Toluene) A_Res->A_Cryst Alk_Flash 2. Flash Column (100% Hexanes) Alk_Dist->Alk_Flash

Caption: Decision tree for selecting the correct purification protocol based on the oxidation state of the chroman ring.

Protocol A: Purification of 5,7-Difluorochroman-4-one (The Ketone)

Context: You have just performed a cyclization of 3-(3,5-difluorophenoxy)propanoic acid or reacted 3,5-difluorophenol with 3-chloropropionyl chloride.

Critical Impurity: 3,5-Difluorophenol

The starting material (phenol) is the most persistent impurity. Because it has similar solubility to the product, recrystallization alone will fail if the phenol content is >5%. You must perform a chemical wash first.

Step-by-Step Procedure
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use 10 mL solvent per gram of crude.

  • The "Phenol Strip" (Crucial):

    • Wash the organic layer 2x with 1M NaOH (cold).

    • Mechanism:[1] The phenol is deprotonated (pKa ~7-8 due to fluorines) and moves to the aqueous layer as the phenoxide salt. The chromanone remains in the organic layer.

    • Check: The aqueous layer should turn slightly yellow/orange.

  • Neutralization: Wash the organic layer 1x with Brine and 1x with Water. Dry over Na₂SO₄.

  • Recrystallization (The Polish):

    • Evaporate solvent to a solid.

    • Dissolve in minimal boiling Hexane/EtOAc (9:1 ratio) .

    • Allow to cool slowly to 4°C.

    • Yield: White needles.

Protocol B: Purification of 5,7-Difluorochroman-4-ol (The Alcohol)

Context: You have reduced the ketone using NaBH₄ or a chiral catalyst (Ru-TsDPEN) for Tegoprazan synthesis.

Critical Impurity: Boron Complexes

If you used Borohydride, the alcohol often "oils out" or forms a sticky gum due to stable Boron-Oxygen complexes.

Step-by-Step Procedure
  • Quenching (Breaking the Complex):

    • Do not just add water. Add saturated NH₄Cl solution and stir vigorously for 30 minutes.

    • Pro Tip: If the emulsion is stubborn, add a small amount of Acetone or Methanol to the quench to break the surface tension, then extract with EtOAc.

  • Chiral Resolution (If Racemic):

    • If you produced the racemic alcohol (±) and need the (R)-enantiomer:

    • Suspend the crude in Toluene or MTBE .

    • Add Novozym 435 (Lipase) and Vinyl Acetate .

    • Mechanism:[1] The enzyme selectively acetylates the (S)-enantiomer.[2] The (R)-alcohol remains unreacted.[2]

    • Separation: Filter the enzyme.[3][4] Perform column chromatography. The (R)-alcohol is much more polar than the (S)-acetate.

  • Final Crystallization:

    • Solvent System: Heptane (Anti-solvent) / Toluene (Solvent) .

    • Ratio: 5:1.

    • Heat to 60°C to dissolve, cool to 0°C.

    • Target MP: 86-87°C.[2]

Protocol C: Purification of 5,7-Difluorochroman (The Alkane)

Context: You have a fully reduced ether core. This is a lipophilic liquid or low-melting solid.

Method: Vacuum Distillation & Flash Chromatography

Since this molecule lacks polar handles (-OH, C=O), it behaves like a fluorinated hydrocarbon.

  • Vacuum Distillation:

    • The boiling point will be significantly lower than the ketone/alcohol.

    • Predicted BP: ~80-90°C at 5 mmHg (approximate).

    • Collect the main fraction. Discard the "forerun" (residual solvents) and "pot residue" (polymers).

  • Flash Chromatography (Silica):

    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Mobile Phase: 100% Hexanes or Pentane .

    • Loading: Load neat or in minimal hexane.

    • Elution: The 5,7-difluorochroman is very non-polar and will elute near the solvent front (Rf ~0.8-0.9). Most impurities (opened rings, phenols) will stay on the baseline.

Troubleshooting & FAQs

Q: My crude product is a sticky oil that won't crystallize. What happened?

  • Cause: Solvent entrapment or high impurity profile (likely unreacted phenol or boron salts).

  • Fix:

    • Run a 1H-NMR.[2] If you see broad peaks around 3-4 ppm, you have Boron trapped. Perform an acid wash (1M HCl) followed by a brine wash.

    • If clean by NMR but oily: Dissolve in DCM, evaporate to dryness, then add Pentane and sonicate. This "triturates" the oil into a solid.

Q: I see a "ghost" spot on TLC just below my product.

  • Diagnosis: This is likely the 3,5-difluorophenol starting material.

  • Fix: It streaks on silica. Do not try to column it away; it will contaminate your fractions. Go back to Protocol A, Step 2 and wash with NaOH.

Q: Can I use UV detection for the Alkane (Protocol C)?

  • Warning: The chroman ring has UV absorbance (approx 270-280 nm), but it is weaker than the ketone.

  • Recommendation: Use Iodine Staining or Phosphomolybdic Acid (PMA) dip for TLC visualization. The alkane will stain clearly with Iodine.

References

  • Synthesis of (R)-5,7-Difluorochroman-4-ol (Tegoprazan Intermediate)

    • BenchChem Technical Guide.[3] "An In-depth Technical Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol."[2][3]

  • Physical Properties & CAS Data (4-ol)

    • ChemicalBook. "(R)-5,7-difluorochroman-4-ol Properties and Production Methods." CAS: 1270294-05-7.[5][6]

  • Synthesis of 5,7-Difluorochroman-4-one (Precursor)

    • Google Patents. "Preparation method of R-5, 7-difluorochroman-4-ol (CN115029397A).
  • General Purification of Fluorinated Chromans

    • ResearchGate.[7] "A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol."[2] (Zhou et al., 2024).[8]

Sources

Technical Support Center: 5,7-Difluorochroman Solubility & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting Guides, Protocols, and FAQs for Drug Development Professionals

Welcome to the Technical Support Center for fluorinated chroman derivatives. Compounds such as 5,7-difluorochroman-4-ol and its precursor, 5,7-difluorochroman-4-one, are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) like the potassium-competitive acid blocker Tegoprazan[1][2].

Because quantitative solubility data for these specific chiral intermediates is scarce in the public domain[1], process chemists frequently encounter unexpected precipitation, poor extraction yields, or scaling bottlenecks. This guide synthesizes physicochemical principles with field-proven methodologies to help you troubleshoot and optimize your solvent systems.

Physicochemical Baselines & Solubility Indicators

To rationally design a solvent system, we must first understand the structural paradox of 5,7-difluorochroman derivatives. The difluoro-substituted aromatic ring imparts strong hydrophobicity, yet the molecule can exhibit lipophobic tendencies in standard hydrocarbon solvents due to the unique properties of carbon-fluorine bonds[3].

Table 1: Key Physicochemical Properties of 5,7-Difluorochroman Derivatives

CompoundMolecular WeightPredicted LogPKey Structural FeaturesBaseline Solubility Profile
5,7-Difluorochroman-4-one 184.14 g/mol ~1.60Ketone acceptor, highly fluorinated ringFreely soluble in polar aprotic solvents (e.g., Acetonitrile)[4][5].
(R)/(S)-5,7-Difluorochroman-4-ol 186.16 g/mol 1.40 – 1.78Hydroxyl donor/acceptor, chiral centerPoorly soluble in cold non-polar solvents; requires H-bond accepting co-solvents[1][6][7].
Troubleshooting Guide (FAQ)

Q1: Why does (R)-5,7-difluorochroman-4-ol unexpectedly precipitate during the liquid-liquid extraction phase of our asymmetric reduction workup? The Causality: The enzymatic reduction of 5,7-difluorochroman-4-one is typically performed in aqueous buffer systems[1]. During downstream extraction with cold, non-polar solvents (like hexanes or cold ethyl acetate), the product often crashes out. This occurs because the C4-hydroxyl group strongly participates in intermolecular hydrogen bonding[6]. In non-polar environments lacking hydrogen-bond acceptors, the self-association of the chromanol molecules outcompetes the weak van der Waals interactions provided by the solvent. Furthermore, the difluoro-aromatic ring creates a rigid, hydrophobic surface that resists solvation in purely aliphatic media. The Solution: Shift to a binary solvent extraction system. Using a mixture of Ethyl Acetate and Heptane (e.g., 2:1 v/v) provides the necessary hydrogen-bond accepting capability (via the ester oxygen) to break up solute self-assembly, while maintaining phase separation from the aqueous buffer. Ensure the organic phase is kept at or above 20°C during extraction.

Q2: We are avoiding restricted halogenated solvents (like DCM) for scaling up. What organic solvent systems provide optimal solubility for 5,7-difluorochroman-4-one? The Causality: 5,7-difluorochroman-4-one lacks the hydroxyl group, meaning it does not self-associate via strong hydrogen bonds, but it remains highly polarized due to the ketone and fluorine atoms. Halogenated solvents typically work well by matching this polarity, but they pose environmental and regulatory risks. The Solution: Acetonitrile is a highly effective, scalable alternative. Empirical data indicates that 5,7-difluorochroman-4-one is freely soluble in acetonitrile[5]. If a less polar solvent is required for downstream chromatography, Toluene can be utilized at slightly elevated temperatures (30-40°C), as its aromatic ring provides favorable π-π stacking interactions with the chromanone core.

Q3: Can fluorinated solvents be utilized to rescue reactions where these derivatives remain stubbornly insoluble? The Causality: Yes. Highly fluorinated compounds often exhibit the "fluorous effect"—a phenomenon where they mix poorly with both common organic solvents and water, preferring to dissolve in fluorinated media[3]. Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) possess unique properties: they are highly polar, act as strong Brønsted acids/hydrogen-bond donors, and have low nucleophilicity[8]. The Solution: If 5,7-difluorochroman-4-ol is insoluble in standard polar aprotic systems, adding 5-10% (v/v) HFIP as a co-solvent can dramatically increase solubility. The fluorinated backbone of HFIP interacts favorably with the difluoro-chroman ring, while its acidic hydroxyl group solvates the basic sites of the molecule, effectively breaking up crystalline aggregates[8].

Workflow Visualization

Below is the recommended decision matrix for resolving solubility bottlenecks during the synthesis and purification of 5,7-difluorochroman derivatives.

SolubilityTroubleshooting Start Incomplete Dissolution of 5,7-Difluorochroman CheckTemp Is the solvent temperature below 10°C? Start->CheckTemp WarmSolvent Warm to 20-25°C (Assess thermodynamic limit) CheckTemp->WarmSolvent Yes CheckPolarity Is the solvent purely non-polar (e.g., Hexane)? CheckTemp->CheckPolarity No WarmSolvent->CheckPolarity Fails Success Optimal Solution Achieved Proceed to Workflow WarmSolvent->Success Dissolves AddPolarAprotic Add Polar Aprotic Co-solvent (e.g., Acetonitrile / EtOAc) CheckPolarity->AddPolarAprotic Yes FluorousRescue Use Fluorinated Solvent (HFIP or TFE) CheckPolarity->FluorousRescue No (Already polar) AddPolarAprotic->FluorousRescue Fails AddPolarAprotic->Success Solved FluorousRescue->Success

Decision tree for troubleshooting 5,7-difluorochroman solubility issues in organic synthesis.

Self-Validating Experimental Protocol

Because literature data is limited[1], researchers must often generate their own solubility profiles. The following protocol is designed as a self-validating system : it includes built-in physical and analytical checks to ensure that the data collected represents true thermodynamic solubility, rather than a kinetic artifact or a degraded sample.

Protocol: Thermodynamic Solubility Screening for Fluorinated Chromans

Step 1: Solvent Saturation & Equilibration

  • Add 50 mg of 5,7-difluorochroman-4-ol to a 2 mL glass HPLC vial.

  • Add 500 µL of the target solvent (e.g., Acetonitrile, EtOAc, or an HFIP blend).

  • Add a magnetic micro-stir bar, cap tightly, and stir at 500 RPM at exactly 25°C for 24 hours. Self-Validation Check: After 24 hours, visually inspect the vial. If no solid remains, the solution is not saturated. You must add an additional 20 mg of API and stir for another 12 hours until a persistent solid phase is visible. This guarantees the measurement of the absolute thermodynamic limit.

Step 2: Phase Separation

  • Remove the stir bar and centrifuge the vial at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid. Self-Validation Check: Shine a laser pointer through the supernatant (Tyndall effect test). If the beam is highly visible, colloidal suspension is still present, which will artificially inflate HPLC solubility results. Re-centrifuge using a PTFE 0.22 µm syringe filter.

Step 3: Quantitative Analysis & Mass Balance

  • Carefully aspirate 50 µL of the clear supernatant and dilute it into 950 µL of a diluent (e.g., 50:50 Water:Acetonitrile) for HPLC-UV analysis.

  • Determine the concentration using a pre-established calibration curve. Self-Validation Check (Mass Balance): To ensure the solvent did not degrade the compound (especially critical when using acidic fluorous solvents like HFIP), evaporate a separate 100 µL aliquot of the supernatant to dryness under nitrogen. Weigh the residual solid gravimetrically. The gravimetric mass must match the HPLC-calculated mass within ±5%. A discrepancy indicates solvent-mediated degradation or co-crystallization of the solvent.

References
  • National Center for Biotechnology Information (PubChem). 5,7-Difluorochroman-4-ol (CID 53427514). Retrieved from: [Link]

  • National Center for Biotechnology Information (PubChem). 5,7-Difluorochroman-4-one (CID 46835427). Retrieved from:[Link]

  • National Institutes of Health (PMC). Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis. Retrieved from:[Link]

Sources

minimizing side reactions during 5,7-difluorochroman functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center for researchers working with the 5,7-difluorochroman scaffold.

Status: Operational | Tier: Advanced Chemical Support Topic: Minimizing Side Reactions & Controlling Regioselectivity

Introduction: The Substrate Challenge

Welcome to the specialized support module for 5,7-difluorochroman . As a Senior Application Scientist, I understand that this scaffold presents a unique "push-pull" electronic conflict that often leads to intractable mixtures.

The Core Conflict:

  • The "Push": The ether oxygen (position 1) is a strong resonance donor, activating the ring toward Electrophilic Aromatic Substitution (EAS), primarily directing to C8 .

  • The "Pull": The fluorine atoms at C5 and C7 are strong inductive withdrawers.

  • The Trap: Position C6 lies directly between two fluorine atoms. While sterically crowded, this site is highly acidic (

    
     ~26-27), making it a "trap" for lithiation bases, whereas C8  is the kinetic hotspot for electrophiles.
    

This guide provides the protocols to navigate these competing forces.

Troubleshooting Modules

Module A: Controlling Regioselectivity (C6 vs. C8)

Issue: "I am getting a mixture of isomers or the wrong regioisomer."

The Diagnostic Matrix

Use this logic flow to determine the root cause of your regioselectivity issues.

RegioSelectivity Start Target Position? TargetC8 Target: C8 (Ortho to Oxygen) Start->TargetC8 TargetC6 Target: C6 (Between Fluorines) Start->TargetC6 MethodEAS Method: Electrophilic Subst. (EAS) TargetC8->MethodEAS Preferred Route MethodLi Method: Lithiation (DoM) TargetC6->MethodLi Preferred Route ResultC8 Outcome: High C8 Selectivity (O-Donation Dominates) MethodEAS->ResultC8 Standard Conditions Problem1 Side Rxn: C6 Isomer in EAS MethodEAS->Problem1 High Temp / Small E+ ResultC6 Outcome: High C6 Selectivity (Acidity Dominates) MethodLi->ResultC6 n-BuLi / -78°C Problem2 Side Rxn: C8 Isomer in Lithiation MethodLi->Problem2 Chelation Control (O-Li) Fix1 Fix: Increase Steric Bulk of Electrophile or Lower Temp (-78°C) Problem1->Fix1 Fix2 Fix: Use Schlosser's Base (LiCKOR) to favor thermodynamic sink Problem2->Fix2

Figure 1: Decision matrix for selecting the correct functionalization pathway based on electronic vs. acidic activation sites.

Protocol 1: Ensuring C8 Selectivity (EAS)

Mechanism: The oxygen atom at position 1 activates C8 via resonance. The fluorines deactivate the ring, but C8 remains the most nucleophilic site. Risk: If the electrophile is small (e.g., nitration, chlorination), C6 attack may occur.

Optimization Steps:

  • Solvent Choice: Use Nitromethane or DCM . Avoid ethers which can complex Lewis Acids.

  • Temperature: Maintain

    
    . At higher temperatures, reversibility allows the thermodynamically stable (but sterically crowded) C6 product to form.
    
  • Catalyst: Use mild Lewis acids (

    
    , 
    
    
    
    ) instead of
    
    
    to prevent ring opening (see Module B).
Protocol 2: Ensuring C6 Selectivity (Lithiation)

Mechanism: The proton at C6 is flanked by two fluorines. The inductive effect makes this proton significantly more acidic than H-8. Risk: "Directed Metalation" by the ether oxygen can pull the Lithium to C8.

Optimization Steps:

  • Base: Use LDA or LiTMP (non-nucleophilic) instead of n-BuLi to avoid

    
     defluorination.
    
  • Solvent: THF is mandatory to solvate the lithium species.

  • Temperature: Strictly -78°C .

  • The "Schlosser" Trick: If C6 selectivity is poor, add KOtBu (Schlosser's base). Potassium creates a more ionic, "naked" anion that seeks the most acidic proton (C6) purely based on thermodynamics, ignoring the oxygen chelation effect at C8 [1].

Module B: Preventing Ether Cleavage (Ring Opening)

Issue: "My yield is low, and I see phenols or alkyl halides in the crude mixture."

Root Cause: The chroman ether linkage is susceptible to cleavage by strong Lewis Acids (e.g.,


, 

), especially when "pushing" a reaction on a deactivated ring.

Comparative Data: Lewis Acid Compatibility

Lewis AcidStrengthRisk of Ring OpeningRecommended for 5,7-Difluorochroman?

HighCritical NO (unless < -20°C)

HighCritical NO (Will cleave ether) [2]

HighModerateYes, with careful monitoring

MediumLowYES (Preferred)

LowNegligibleYes (may require heat)

MediumLowYes (Catalytic amounts)

Troubleshooting Protocol: If you observe ring opening:

  • Switch Catalyst: Move down the table to

    
     or 
    
    
    
    .[1]
  • Buffer: Add 1.1 eq of Nitromethane if using aluminum-based catalysts; it complexes the aluminum, tempering its acidity.

  • Quench: Quench at low temperature. Exothermic quenching can generate local hot spots that cleave the ring.

Module C: Benzylic Oxidation & Defluorination

Issue: "I see a ketone at C4 (chroman-4-one) or loss of fluorine."

1. Benzylic Oxidation (C4)

The C4 position is benzylic and prone to radical oxidation.

  • Prevention: Degas all solvents with Argon/Nitrogen for 15 mins. Avoid peroxide-forming ethers (THF) unless freshly distilled/inhibited.

  • Fix: If oxidation is unavoidable, consider protecting C4 or oxidizing it intentionally to the ketone, functionalizing, and reducing it back later.

2. Defluorination (

)

Fluorine is a good leaving group on electron-deficient rings (activated by the other fluorine).

  • Trigger: Strong nucleophiles (alkoxides, amines) at high temperatures (

    
    ).
    
  • Mechanism: Nucleophile attacks C5 or C7, displacing fluoride.

  • Prevention: Keep reaction temperatures below 60°C. Use non-nucleophilic bases (e.g.,

    
    , Hünig's base) instead of alkoxides (
    
    
    
    ) [3].

Frequently Asked Questions (FAQs)

Q: Can I use n-Butyllithium for the lithiation of 5,7-difluorochroman? A: It is risky. n-BuLi is nucleophilic and can attack the fluorinated ring (


) or the benzylic position. LDA (Lithium Diisopropylamide)  is safer because it is bulky and non-nucleophilic, acting solely as a base to deprotonate the acidic C6 position [4].

Q: Why does my Friedel-Crafts acylation yield a complex mixture? A: You are likely seeing a competition between acylation at C8 (desired), C6 (minor), and potentially ring opening if using


. Furthermore, the product (a ketone) deactivates the ring, preventing poly-substitution, but the starting material is still reactive. Ensure you are not using a large excess of Lewis Acid.[1] Switch to Indium(III) Triflate  (

) for a milder, high-yielding alternative.

Q: How do I confirm if I have the C6 or C8 isomer? A:


 NMR is your best tool.
  • C6-substituted: The symmetry is broken in a specific way. You will see no H-F coupling between H6 and the fluorines (since H6 is gone).

  • C8-substituted: You will still see the H6 proton as a triplet (or dd) coupling to both F5 and F7 in the

    
     NMR. In the 
    
    
    
    NMR, the coupling patterns will remain complex due to the preserved H6.

References

  • Schlosser, M. (2005). The "LIC-KOR" mixture: A superbase for the precise metallation of aromatics. Pure and Applied Chemistry. Link

  • BenchChem. (2025).[1][2][3] Common side reactions in the Friedel-Crafts acylation of furan and ether derivatives. BenchChem Technical Support.[1][2][3][4] Link

  • Organic Chemistry Portal. (2013).

    
    ) on Fluorobenzenes. Organic Chemistry Portal. Link
    
  • Mortier, J. (2025).[5] Directed lithiation of unprotected benzoic acids and related electron-poor aromatics. ResearchGate.[5] Link

Sources

Technical Support Center: Stability Profile of 5,7-Difluorochroman

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 5,7-difluorochroman and its critical derivatives (specifically the 4-one and 4-ol intermediates used in Tegoprazan synthesis).

Case ID: 57-DFC-STAB Subject: Stability under Acidic/Basic Conditions & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

5,7-Difluorochroman is a bicyclic ether scaffold characterized by high lipophilicity and metabolic stability due to the fluorine substituents. While the core ether linkage is robust under mild conditions, the molecule exhibits specific vulnerabilities when functionalized at the C4 position (common in drug development).

Key Stability Indicators:

  • Acidic Conditions: Generally stable to dilute acids. Critical Risk: Ring opening occurs with strong Lewis acids (

    
    ) or hydrohalic acids (
    
    
    
    ,
    
    
    ) at elevated temperatures. The 4-ol derivative is prone to acid-catalyzed dehydration.
  • Basic Conditions: Highly stable to aqueous bases. Critical Risk: Susceptible to regioselective lithiation (C-H activation) by organolithiums and potential nucleophilic aromatic substitution (

    
    ) if the C4 position is oxidized to a ketone.
    

Module 1: Acid Stability & Troubleshooting

The Core Hazard: Ether Cleavage

The chroman ring contains a cyclic alkyl-aryl ether. While resistant to hydrolysis by dilute


 or 

, it is vulnerable to cleavage by strong nucleophilic acids.
  • Mechanism: Protonation of the ether oxygen (O1) activates the C2-O bond. A nucleophile (e.g.,

    
    , 
    
    
    
    ) attacks C2 via an
    
    
    pathway, opening the ring to form a phenol derivative and an alkyl halide.
  • Threshold: Degradation is negligible at RT with <1M acid but becomes significant at reflux with concentrated

    
     or 
    
    
    
    .
Derivative-Specific Risk: Dehydration of the 4-ol

If you are working with (R)-5,7-difluorochroman-4-ol (Tegoprazan intermediate), acid stability is significantly lower than the unfunctionalized scaffold.

  • Issue: Benzylic alcohols are prone to elimination.

  • Result: Formation of 5,7-difluorochromene (double bond at C3-C4).

Troubleshooting Guide: Acidic Environments
SymptomProbable CauseCorrective Action
New peak at RRT ~1.2 (HPLC) Dehydration (4-ol only): Conversion to chromene under acidic workup.Switch to neutral quench (Sat.

) or keep temp <5°C during acidification.
Loss of starting material + Phenolic odor Ether Cleavage: Use of

,

, or conc.

.
Avoid strong Lewis acids. Use milder deprotection strategies if removing other groups.
Racemization (4-ol) Acid-catalyzed

:
Formation of benzylic carbocation.
Maintain pH > 4 during extraction. Avoid protic solvents with strong acids.
Visualizing the Degradation Pathway

AcidPathways Start 5,7-Difluorochroman-4-ol Protonation Protonated Intermediate (Oxonium) Start->Protonation H+ (Acid) Chromene 5,7-Difluorochromene (Dehydration Product) Protonation->Chromene -H2O (Elimination) Mild Acid/Heat RingOpen Ring-Opened Phenol (Ether Cleavage) Protonation->RingOpen +Nu- (Strong Acid) HI/HBr, Reflux

Figure 1: Acid-catalyzed degradation pathways. The solid red line indicates the primary risk for the 4-ol derivative (dehydration), while the dashed line represents core scaffold failure under extreme conditions.

Module 2: Base Stability & Reactivity

General Robustness

The 5,7-difluorochroman scaffold is chemically inert to standard organic bases (


, Pyridine) and inorganic bases (

,

,

). The ether linkage does not hydrolyze in base.
Advanced Risk: Organometallic Sensitivity (Lithiation)

Researchers using n-Butyllithium (n-BuLi) or LDA must be aware of the "Ortho-Lithiation" effect directed by the fluorine atoms.

  • Site of Attack: The C6 position is situated between two fluorine atoms (C5 and C7), making the C6 proton highly acidic due to the inductive effect of both fluorines.

  • Result: Rapid lithiation at C6, followed by potential dimerization or reaction with electrophiles.

4-One Specific Risk: Nucleophilic Aromatic Substitution ( )

If working with 5,7-difluorochroman-4-one :

  • The carbonyl at C4 is an Electron Withdrawing Group (EWG).

  • The Fluorine at C5 is ortho to the carbonyl linkage (via C4a).

  • Risk: Strong alkoxides (e.g.,

    
    ) can displace the C5-Fluorine via 
    
    
    
    , especially in polar aprotic solvents (DMSO, DMF).
Troubleshooting Guide: Basic Environments
SymptomProbable CauseCorrective Action
Complex mixture with n-BuLi Unintended Lithiation: C6 proton abstraction.Perform lithiation at -78°C. Use non-lithium bases if C-H activation is not desired.
Loss of F-signal in NMR (4-one)

Reaction:
Displacement of F5 by alkoxide.
Use weaker bases (Carbonates) or bulky bases (t-BuOK) to minimize nucleophilic attack.
Epimerization (4-ol) Base-catalyzed Hydride Shift: Rare, but possible with strong bases/high heat.Keep workup conditions mild (pH 8-10).
Visualizing Base Reactivity Sites

BaseReactivity Center 5,7-Difluorochroman Scaffold C6 C6 Position: High Lithiation Risk (Between two Fs) Center->C6 Strong Bases (n-BuLi, LDA) C5 C5 Position: SNAr Risk (if C4=O) Center->C5 Alkoxides (Only if 4-one) Ether Ether Linkage: Stable to Base Center->Ether NaOH, KOH (Inert)

Figure 2: Reactivity map under basic conditions. C6 is the primary site of vulnerability for the core scaffold against organometallics.

Module 3: Analytical & Handling FAQ

Q1: How do I store 5,7-difluorochroman-4-ol to prevent degradation?

  • Recommendation: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). While the solid is relatively stable, the 4-ol functionality is sensitive to moisture-induced oxidation or acid traces over long periods.[1]

  • Container: Tightly sealed glass vial; avoid metal containers if trace acidity is suspected.

Q2: I see a "ghost peak" in my HPLC after leaving the sample in solvent. What is it?

  • If dissolved in Methanol : Check for methyl ether formation (solvolysis of the 4-ol) if the solution is slightly acidic.

  • If dissolved in CDCl3 (NMR) : Chloroform often contains trace HCl. This can catalyze dehydration to the chromene (olefin) over 24 hours. Solution: Filter

    
     through basic alumina or use 
    
    
    
    .

Q3: What are the characteristic NMR signals for validation?

  • 
     NMR:  You should see two distinct signals.
    
    • Scaffold: typically around -110 to -120 ppm (depending on solvent).

    • Differentiation: In the 4-one, the C5-F signal will be shifted downfield due to the proximity to the carbonyl.

References

  • BenchChem. (R)-5,7-Difluorochroman-4-ol Solubility and Stability Data. Retrieved from

  • ChemicalBook. (R)-5,7-difluorochroman-4-ol Chemical Properties and Production. Retrieved from

  • Master Organic Chemistry. Cleavage of Ethers with Acid. Retrieved from

  • Chemistry Steps. Nucleophilic Aromatic Substitution Mechanisms. Retrieved from

  • Google Patents. Process for continuously preparing difluorobenzene derivatives (Lithiation context). WO2007054213A1. Retrieved from

Sources

troubleshooting low conversion rates in 5,7-difluorochroman derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5,7-difluorochroman derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs). Our goal is to help you overcome common challenges, particularly low conversion rates, and optimize your synthetic protocols.

Introduction

The 5,7-difluorochroman scaffold is a privileged structure in medicinal chemistry, serving as a key building block for various pharmaceutical agents, including the potassium-competitive acid blocker, Tegoprazan.[1][2] The strategic placement of two fluorine atoms on the aromatic ring significantly modulates the molecule's electronic properties, influencing its reactivity and biological activity. However, these same electronic effects can present unique challenges during derivatization reactions, often leading to lower-than-expected conversion rates. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and field-proven laboratory practices.

Part 1: Foundational Troubleshooting

Before delving into complex reaction parameters, it is crucial to ensure the fundamentals of your experimental setup are sound. Errors in this stage are the most common source of poor reaction outcomes.[3]

Q1: My reaction yield is consistently low. What are the most common initial culprits?

A1: Low yields often stem from foundational issues rather than complex chemical phenomena. Before re-optimizing conditions, meticulously verify the following:

  • Purity of Starting Materials: The purity of your starting 5,7-difluorochroman substrate and the derivatizing reagent is paramount. Impurities can interfere with the reaction, poison catalysts, or lead to a cascade of side products, complicating purification and reducing yield.[4]

    • Actionable Advice: Always characterize your starting materials using appropriate analytical techniques (NMR, LC-MS, elemental analysis) before use. If purity is questionable, purify them via recrystallization or column chromatography.

  • Stoichiometry and Reagent Handling: Inaccurate measurement of reagents can lead to incomplete conversion or an increase in side products.

    • Actionable Advice: Double-check all calculations. Use calibrated balances and proper volumetric techniques. For liquid reagents, especially those added in small quantities, use calibrated microsyringes. Ensure reagents, particularly those that are hygroscopic or air-sensitive, are handled under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Reaction Setup and Environment: Moisture and oxygen can be detrimental to many organic reactions.

    • Actionable Advice: Flame-dry or oven-dry all glassware before use.[3] Maintain a dry, inert atmosphere throughout the reaction. Ensure your reaction is being stirred effectively to allow for a homogenous mixture.[3]

Part 2: Optimizing Reaction Conditions

Once the fundamentals are confirmed, the next step is to systematically evaluate and optimize the core reaction parameters.

Q2: I've confirmed my reagents are pure and my setup is correct, but conversion is still low. How should I approach optimizing reaction conditions?

A2: A systematic approach to optimizing temperature, solvent, and time is critical. Avoid changing multiple variables simultaneously.

  • Temperature: Reaction temperature is a critical parameter. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote decomposition or the formation of byproducts.[4]

    • Causality: Derivatization reactions have a specific activation energy. The reaction temperature must be high enough to overcome this barrier at a reasonable rate without providing enough energy for undesired alternative reaction pathways.

    • Troubleshooting Protocol:

      • Start with the temperature cited in a literature procedure for a similar transformation.

      • If conversion is low, incrementally increase the temperature (e.g., in 10-20 °C steps).

      • Monitor the reaction closely by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting material and the appearance of products and byproducts.[1][4][5]

      • Conversely, if multiple byproducts are observed, try lowering the temperature to improve selectivity.[4]

  • Solvent Choice: The solvent not only dissolves the reactants but also influences their reactivity.

    • Causality: Solvent polarity can stabilize or destabilize reactants, intermediates, and transition states. For example, in nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents (e.g., DMF, DMSO, THF) are often preferred as they can solvate the cation while leaving the nucleophile relatively free and reactive.

    • Troubleshooting Protocol: If conversion is low, screen a range of solvents with varying polarities. See the table below for common choices.

Solvent ClassExamplesRationale for Use
Polar Aprotic THF, DMF, DMSO, AcetonitrileOften ideal for SNAr reactions; solubilizes polar reagents and stabilizes charged intermediates.[1]
Polar Protic Ethanol, Methanol, WaterCan participate in the reaction (solvolysis) or deactivate nucleophiles through hydrogen bonding. Use with caution.[1]
Nonpolar Toluene, Hexane, DichloromethaneUsed when reactants are nonpolar or to minimize solubility of certain byproducts.[2][6]
  • Reaction Time: Reactions must be allowed to proceed to completion, but extended reaction times can lead to product degradation or byproduct formation.[4]

    • Actionable Advice: The only reliable way to determine the optimal reaction time is to monitor its progress. Take aliquots from the reaction mixture at regular intervals (e.g., every hour) and analyze them by TLC or HPLC. Stop the reaction once the starting material has been consumed.[1][4]

Q3: My derivatization is a catalyzed reaction. Could the catalyst be the problem?

A3: Yes, catalyst activity is a frequent point of failure. Consider these factors:

  • Catalyst Choice and Loading: Ensure you are using the correct catalyst for the specific transformation. The catalyst loading (mol %) is also critical; too little may result in a sluggish reaction, while too much can sometimes lead to unwanted side reactions.

  • Catalyst Deactivation: Many catalysts are sensitive to air, moisture, or impurities in the starting materials or solvent.

    • Causality: The active sites of a catalyst can be blocked or destroyed by contaminants. For example, palladium catalysts used in cross-coupling reactions can be poisoned by sulfur-containing impurities.

    • Troubleshooting:

      • Use fresh, high-purity catalyst from a reputable supplier.

      • If applicable, use a pre-catalyst that is activated in situ.

      • Ensure all solvents and reagents are rigorously dried and degassed.

      • If catalyst deactivation is suspected, try adding a second portion of the catalyst midway through the reaction.

Part 3: Mechanistic Hurdles and Side Reactions

Understanding the underlying chemistry of the 5,7-difluorochroman system is key to overcoming more nuanced challenges.

Q4: My analytical data (TLC/HPLC/LC-MS) shows multiple new spots/peaks. What are the likely side reactions?

A4: The presence of multiple products indicates competing reaction pathways. For the 5,7-difluorochroman core, the most likely side reactions depend on the nature of your derivatization.

  • Nucleophilic Aromatic Substitution (SNAr): If you are attempting to displace one of the fluorine atoms with a nucleophile, the reaction is an SNAr.

    • Causality: The two fluorine atoms are strong electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack.[7][8] The rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[7] Fluorine is an excellent leaving group in these reactions, often better than Cl or Br, because its high electronegativity strongly activates the ring for the initial attack.[9][10]

    • Potential Side Products: If your nucleophile has multiple reactive sites, you may see substitution from different atoms. Also, if other positions on the chroman ring are susceptible to nucleophilic attack under your reaction conditions, this could lead to a mixture of isomers.

    • Minimization Strategy: Use a less basic, "softer" nucleophile if possible. Lowering the reaction temperature can often increase the selectivity for the desired product.[4]

  • Reactions at Other Positions: Depending on the reagents used, derivatization could occur at other sites on the chroman skeleton, such as the benzylic position or the heterocyclic oxygen, especially if strong bases or electrophiles are used.

  • Reagent Self-Condensation: In some cases, particularly with aldehydes or other reactive species, the derivatizing reagent may react with itself, creating high-molecular-weight byproducts.[4]

    • Minimization Strategy: This can often be suppressed by slowly adding the self-reactive reagent to the reaction mixture or by running the reaction at a lower temperature.[4]

dot graph TD { // Styling graph [fontname="Arial", rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} enddot Caption: Troubleshooting workflow for low conversion rates.

Q5: My nucleophile seems unreactive towards the 5,7-difluorochroman ring. How can I increase reactivity?

A5: If the issue is low reactivity rather than side reactions, the focus should be on enhancing the potency of your nucleophile or further activating the substrate.

  • Increase Nucleophilicity: The choice of base is critical. A stronger, non-nucleophilic base can deprotonate your nucleophile more effectively, increasing its concentration and reactivity. For example, switching from a carbonate base (e.g., K₂CO₃) to a hydride (e.g., NaH) can have a dramatic effect.

  • Phase-Transfer Catalysis: If your reaction involves a solid-liquid or liquid-liquid biphasic system, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can shuttle the nucleophile into the organic phase where the reaction occurs, significantly accelerating the rate.

  • Change the Cation: The counter-ion of your nucleophile matters. For example, cesium salts (e.g., CsF, Cs₂CO₃) are often more effective than their potassium or sodium analogs due to the higher solubility and "naked" nature of the anion in organic solvents.

Part 4: Analytical and Purification Protocols

Properly monitoring your reaction and purifying the product are essential for accurately assessing conversion and obtaining a high-quality final product.

Q6: What is the most effective way to monitor the progress of my derivatization reaction?

A6: A combination of TLC and HPLC/LC-MS provides a comprehensive view of the reaction's progress.[5]

  • Thin Layer Chromatography (TLC): TLC is a rapid, qualitative method ideal for real-time monitoring at the bench.[4]

    • Protocol:

      • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between your starting material and product (target Rf values between 0.2 and 0.5).

      • At each time point, take a small aliquot (a drop on the end of a glass capillary) from the reaction mixture and dilute it in a suitable solvent (e.g., dichloromethane).

      • Spot the diluted sample onto the TLC plate alongside spots of your starting material and, if available, your product standard.

      • Develop the plate, dry it, and visualize the spots using a UV lamp and/or a chemical stain.

      • The reaction is complete when the starting material spot has disappeared.

  • HPLC/LC-MS: These techniques provide quantitative data on the conversion of starting material and the formation of products and byproducts.[11]

    • Protocol:

      • Develop an HPLC method that can resolve the starting material, product, and any major impurities.

      • At each time point, quench a small aliquot of the reaction mixture (e.g., by diluting it in mobile phase or adding a quenching agent).

      • Inject the quenched sample and analyze the chromatogram.

      • Calculate the percent conversion by comparing the peak area of the starting material at time t to its area at time zero.

Q7: I'm losing most of my product during the workup and purification. What are some best practices for isolation?

A7: Product loss during isolation is a common and frustrating problem. Careful and methodical workup and purification are key to maximizing your isolated yield.[3]

  • Workup:

    • Quenching: Quench the reaction carefully and precisely when it is complete to avoid product degradation.[3]

    • Extraction: Use a suitable organic solvent for extraction. Perform multiple extractions (e.g., 3x) with smaller volumes of solvent rather than one large extraction to maximize recovery.

    • Washing: Wash the combined organic layers with brine to remove bulk water before drying.

    • Drying: Use an appropriate drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), and ensure you rinse the drying agent with fresh solvent to recover any adsorbed product.[3]

  • Purification:

    • Column Chromatography: This is the most common method for purifying chroman derivatives.[1][2]

      • Choose a solvent system that provides good separation on TLC.

      • Do not overload the column. A good rule of thumb is a 1:30 to 1:50 ratio of crude product to silica gel by weight.

      • Be mindful if your compound is acid-sensitive, as standard silica gel is slightly acidic.[3] You may need to use neutral silica or add a small amount of a base (e.g., triethylamine) to your eluent.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method that often results in very pure material. Experiment with different solvent systems to find one in which your product is soluble when hot but sparingly soluble when cold.

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5, height=0.8]; edge [fontname="Arial", color="#34A853"];

} enddot Caption: Key components influencing derivatization reactions.

References

  • Troubleshooting low yield in 2,5-Dimethylchroman-4-one reactions - Benchchem.
  • An In-depth Technical Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol from 5,7 - Benchchem.
  • A Comparative Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol and Other Chiral Alcohols - Benchchem.
  • US5859255A - Process for the preparation of fluorinated heterocyclic compounds - Google Patents.
  • (R)-5,7-Difluorochroman-4-ol solubility and stability data - Benchchem.
  • A Practical Green Synthesis of ( R )-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan - ResearchGate.
  • 5,7-difluorochroman-4-one | 844648-22-2 - ChemicalBook.
  • Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles - Benchchem.
  • Troubleshooting: How to Improve Yield - Chemistry - University of Rochester.
  • WO1996019456A1 - Process for the preparation of fluorinated heterocyclic compounds - Google Patents.
  • Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes | The Journal of Organic Chemistry - ACS Publications.
  • (R)-5,7-difluorochroman-4-ol | 1270294-05-7 - ChemicalBook.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace.
  • Nucleophilic aromatic substitution - BYJU'S.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC.
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic substitution readly if the aromatic ring contain in addition to halogen certain other property place group electron- withdrawing groups (such as NO2) on the ortho or para positions or strong base used.

Sources

Technical Support Center: Chromatographic Resolution of 5,7-Difluorochroman Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Case ID: DFC-ISO-SEP-001

Welcome to the Separation Science Support Portal

You have reached the specialized support module for fluorinated heterocycles . Separating 5,7-difluorochroman isomers presents a dual challenge:

  • Regioisomeric Purity: Distinguishing the 5,7-difluoro core from synthetic byproducts (e.g., 6,8-difluoro or 5,8-difluoro isomers).

  • Enantiomeric Purity: Resolving chiral centers (typically at C4 or C2) if the chroman core is functionalized (e.g., 5,7-difluorochroman-4-ol).[1]

This guide prioritizes Pentafluorophenyl (PFP) stationary phases for regio-separation and Amylose/Cellulose phases for chiral resolution.

Part 1: Regioisomer Separation (Positional Isomers)

The Challenge: Positional isomers of difluorochroman possess nearly identical hydrophobicities (logP) and dipole moments. Traditional C18 columns often fail because they rely primarily on hydrophobic interaction, resulting in co-elution.

Recommended Protocol: The Fluorine-Fluorine Interaction

Primary Stationary Phase: Propyl-Pentafluorophenyl (PFP / F5) Mechanism: PFP phases are electron-deficient (Lewis acids). They separate difluorochromans via a "multimode" mechanism:

  • 
    -
    
    
    
    Interaction:
    Between the PFP ring and the chroman aromatic system.
  • Shape Selectivity: The rigid PFP ring discriminates based on the steric bulk of the fluorine substitution pattern.

  • Dipole-Dipole: Specific interaction with the C-F dipoles.

Standard Operating Procedure (SOP-REG-01)
ParameterSpecificationRationale
Column Core-shell PFP (2.6 µm or 1.7 µm), 100 ÅCore-shell particles provide higher efficiency at lower backpressure than fully porous silica.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of any residual silanols or functional groups.
Mobile Phase B Methanol (NOT Acetonitrile)Critical: Acetonitrile forms a

-electron cloud that interferes with the PFP

-

interaction. Methanol preserves this selectivity [1].
Gradient 40% B to 75% B over 15 minShallow gradients maximize the interaction time for shape selectivity.
Temperature 25°C - 30°CLower temperatures favor

-

interactions (exothermic adsorption).

Tech Note: If PFP fails, a Phenyl-Hexyl column is the secondary choice, but it lacks the specific fluorine-fluorine interaction strength of PFP.

Part 2: Chiral Separation (Enantiomers)

The Challenge: If your target is a derivative like 5,7-difluorochroman-4-ol (a key intermediate for potassium-competitive acid blockers like Tegoprazan), you must resolve the (R) and (S) enantiomers [2].

Recommended Protocol: Polysaccharide Phases

Primary Stationary Phase: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG or equivalent).

Standard Operating Procedure (SOP-CHI-02)
ParameterSpecificationRationale
Mode Normal Phase (NP)NP generally offers higher selectivity (

) for chromanols than Reversed Phase.
Mobile Phase n-Hexane / Ethanol (90:10 v/v)Ethanol is a hydrogen-bond donor/acceptor that interacts with the carbamate linkage on the CSP.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard analytical flow.[2][3]
Detection UV 280 nmChroman absorption maximum.

Optimization Tip: If resolution is


, switch the modifier to Isopropanol (IPA) . IPA is bulkier and often alters the chiral pocket shape, potentially improving separation [3].

Part 3: Troubleshooting & FAQs

Q1: My regioisomers are co-eluting on C18. Why isn't extending the gradient working?

Answer: Extending the gradient on C18 only increases peak capacity, not selectivity. The isomers have identical hydrophobicity. You must change the interaction mechanism.

  • Action: Switch to a PFP (Pentafluorophenyl) column.[2][3] The separation will likely be driven by the specific position of the fluorine atoms relative to the ether oxygen, which PFP can discriminate via charge-transfer interactions [4].

Q2: I see significant peak tailing for the 5,7-difluorochroman-4-amine derivative.

Answer: Fluorinated phases can sometimes exhibit Lewis acidity. If your chroman has an amine group:

  • Buffer: Ensure you are using Ammonium Formate (10-20 mM) pH 3.0, not just Formic Acid. Ionic strength helps mask silanols.

  • Endcapping: Verify your PFP column is "endcapped." Some PFP columns are non-endcapped to maximize polar retention, but this causes tailing for bases.

Q3: The retention times are drifting during my chiral method.

Answer: This is a common issue in Normal Phase chromatography.

  • Cause: Fluctuating water content in the n-Hexane/Alcohol mobile phase.

  • Fix: Dope the mobile phase with a controlled amount of water (e.g., 0.1%) or use strictly anhydrous solvents with a drying tube on the reservoir. The amylose stationary phase swells/shrinks based on trace water, altering the chiral cavity size.

Part 4: Visualizing the Workflow

Figure 1: Column Selection Decision Tree

Caption: Logical flow for selecting the correct stationary phase based on the type of 5,7-difluorochroman isomerism encountered.

ColumnSelection Start Start: Define Isomer Type IsomerType Isomer Type? Start->IsomerType Regio Positional Isomers (e.g., 5,7- vs 6,8-difluoro) IsomerType->Regio Structural Chiral Enantiomers (e.g., 4-OH, 2-COOH) IsomerType->Chiral Stereo PFP_Check Primary Choice: Pentafluorophenyl (PFP) Regio->PFP_Check CSP_Check Primary Choice: Amylose/Cellulose CSP Chiral->CSP_Check MobilePhase_Regio Mobile Phase: Water / Methanol (Avoid MeCN) PFP_Check->MobilePhase_Regio Mechanism Mechanism: Pi-Pi + Dipole Selectivity MobilePhase_Regio->Mechanism MobilePhase_Chiral Mobile Phase: Hexane / Ethanol CSP_Check->MobilePhase_Chiral Optimization Optimization: Switch EtOH to IPA MobilePhase_Chiral->Optimization

Figure 2: Troubleshooting Loop for PFP Separation

Caption: Step-by-step diagnostic loop for resolving co-elution or peak shape issues on PFP columns.

Troubleshooting Problem Issue: Co-elution on PFP CheckSolvent Check Organic Modifier Problem->CheckSolvent IsMeCN Is it MeCN? CheckSolvent->IsMeCN SwitchMeOH Switch to Methanol (Restore Pi-Pi) IsMeCN->SwitchMeOH Yes CheckTemp Check Temperature IsMeCN->CheckTemp No (Already MeOH) Success Resolution > 1.5 SwitchMeOH->Success LowerTemp Lower to 20-25°C CheckTemp->LowerTemp LowerTemp->Success

References

  • Thermo Fisher Scientific. (2011). HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC North America.[4]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol.

  • YMC Co., Ltd. (2023). Efficient method development for chiral separation by using CHIRAL ART columns.

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.

Sources

storage conditions to prevent degradation of 5,7-difluorochroman

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5,7-Difluorochroman

A Guide to Ensuring Compound Integrity Through Proper Storage and Handling

Welcome to the technical support center for 5,7-difluorochroman. This guide has been developed by our senior application scientists to provide you with the necessary information to maintain the stability and purity of your 5,7-difluorochroman samples. As researchers and drug development professionals, we understand that the integrity of your starting materials is paramount to the success of your experiments. This document provides in-depth answers to frequently asked questions and troubleshooting guidance for common issues related to the storage and handling of this fluorinated chroman derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 5,7-difluorochroman?

A1: The stability of 5,7-difluorochroman, like many halogenated heterocyclic compounds, can be compromised by several environmental factors. The primary degradation pathways to consider are:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of unwanted oxidized byproducts. Many organic materials can undergo thermal- and photo-oxidation.[1]

  • Hydrolysis: The presence of moisture can lead to the cleavage of the ether linkage in the chroman ring system, particularly under acidic or basic conditions.[2]

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions. It is recommended to store the compound in an opaque container to protect it from light.[2]

  • Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation reactions.[2]

Q2: What are the ideal long-term storage conditions for solid 5,7-difluorochroman?

A2: For the long-term preservation of solid 5,7-difluorochroman, we recommend a multi-faceted approach to mitigate the risks outlined in Q1. The following table summarizes the optimal storage conditions:

ParameterRecommendationRationale
Temperature -20°C or 2-8°CLower temperatures significantly slow down the rate of potential degradation reactions.[2]
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.[1][2]
Container Tightly-sealed, Opaque VialAn opaque container prevents photodegradation, while a tight seal prevents the ingress of air and moisture.[1][2]
Location Dark, Dry AreaStoring in a dark location provides an extra layer of protection against light, and a dry environment minimizes the risk of moisture contamination.
Q3: How should I prepare and store solutions of 5,7-difluorochroman?

A3: Stock solutions of 5,7-difluorochroman should be prepared with care to ensure their stability. We advise the following:

  • Solvent Choice: Use a high-purity, anhydrous, aprotic solvent. It is advisable to degas the solvent prior to use to remove dissolved oxygen.[2]

  • Preparation: If possible, prepare solutions in an inert atmosphere, such as a glove box.[1][3]

  • Storage: Store solutions in small, single-use aliquots in tightly sealed vials at -20°C or lower.[2] This practice minimizes the number of freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Usage: It is always best to prepare fresh solutions for critical experiments.[2]

Q4: What are the visible signs of 5,7-difluorochroman degradation?

A4: While visual inspection can sometimes be informative (e.g., a change in color or consistency), it is not a reliable indicator of purity. The most definitive sign of degradation is the appearance of new peaks in analytical data. We recommend performing a purity check using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) upon receiving a new batch and periodically for samples in long-term storage. A decrease in the area of the main peak and the emergence of new peaks are clear indicators of degradation.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 5,7-difluorochroman.

Issue 1: My HPLC/LC-MS analysis shows new peaks that were not present in the initial analysis.
  • Possible Cause: This is a strong indication of chemical degradation. The new peaks correspond to degradation products.[2]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Immediately review your storage protocol against the recommendations in the table above. Ensure the compound has been consistently stored at the correct temperature, in the dark, and under an inert atmosphere.[2]

    • Purity Check of a New Sample: If possible, analyze a freshly opened vial of 5,7-difluorochroman to confirm that the issue is with the stored sample and not an artifact of your analytical method.

    • Consider Solvent Purity: If you are analyzing a solution, ensure that the solvent used for dissolution is of high purity and anhydrous, as solvent impurities can cause degradation.

    • Action: If degradation is confirmed, the affected batch should not be used for critical experiments where purity is essential.

Issue 2: I am observing inconsistent results in my biological assays.
  • Possible Cause: Inconsistent results can stem from a variety of sources, but a change in the purity of your 5,7-difluorochroman is a significant possibility. The degradation products may have different biological activities or could be interfering with your assay.

  • Troubleshooting Workflow: The following diagram outlines a decision-making process for troubleshooting this issue.

G start Inconsistent Assay Results Observed check_purity Perform HPLC/LC-MS Purity Check on Current Sample start->check_purity is_pure Is Purity >95% and Consistent with Initial Analysis? check_purity->is_pure troubleshoot_assay Troubleshoot Other Assay Parameters (e.g., reagents, cell lines, protocol) is_pure->troubleshoot_assay Yes degradation_suspected Degradation Suspected is_pure->degradation_suspected No contact_support Contact Technical Support for Further Assistance troubleshoot_assay->contact_support new_sample Use a Fresh, Unopened Sample of 5,7-Difluorochroman degradation_suspected->new_sample re_run_assay Re-run a Key Experiment new_sample->re_run_assay results_consistent Are Results Now Consistent? re_run_assay->results_consistent problem_solved Problem Solved: Discard Old Sample and Adhere to Strict Storage Protocols results_consistent->problem_solved Yes results_consistent->contact_support No

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol for Handling and Storage of a New 5,7-Difluorochroman Sample
  • Initial Inspection: Upon receipt, visually inspect the container for any signs of damage that may have compromised the seal.

  • Inert Atmosphere Transfer (Recommended): If you have access to a glove box, transfer the solid material into smaller, pre-weighed, amber glass vials. Backfill each vial with argon or nitrogen before sealing.[1]

  • No Glove Box Procedure: If a glove box is not available, work quickly in a fume hood with low humidity. Minimize the time the container is open to the atmosphere. Have smaller, pre-labeled amber vials ready for aliquoting.

  • Sealing: Use vials with high-quality septa or screw caps with a PTFE liner to ensure an airtight seal.[4] For added protection, you can wrap the cap with parafilm.

  • Labeling: Clearly label each vial with the compound name, batch number, date of aliquoting, and weight.

  • Storage: Place the aliquoted vials in a labeled secondary container and store them in a freezer at -20°C.[2]

  • Documentation: Record the location and details of the stored compound in your laboratory inventory system.

References

  • BenchChem. (n.d.). Enhancing the stability of 6-Chloro-2h-chromene compounds for long-term storage. Retrieved from a URL which is no longer active, but the content is mirrored in the search results.
  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • BenchChem. (n.d.). (R)-5,7-Difluorochroman-4-ol solubility and stability data. Retrieved from a URL which is no longer active, but the content is mirrored in the search results.
  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

Sources

Validation & Comparative

Unraveling the Mass Spectrometry Fragmentation Patterns of 5,7-Difluorochroman Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of heavily fluorinated chiral intermediates. Among these, 5,7-difluorochroman-4-ol (Exact Mass: 186.0492 Da) and its precursor 5,7-difluorochroman-4-one (Exact Mass: 184.0336 Da) stand out[1][2][3]. These compounds are critical building blocks in the synthesis of potassium-competitive acid blockers (P-CABs) like Tegoprazan[1][4].

Distinguishing these intermediates from process impurities requires a robust, self-validating analytical framework. This guide objectively compares mass spectrometry (MS) platforms for their characterization, details their collision-induced dissociation (CID) mechanisms, and provides a field-proven protocol for high-resolution targeted analysis.

Analytical Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS

A common pitfall in pharmaceutical laboratories is defaulting to Gas Chromatography-Mass Spectrometry (GC-MS) for all small-molecule intermediates. However, the choice between Electron Ionization (EI) and Electrospray Ionization (ESI) must be dictated by the analyte's thermal stability and ionization efficiency.

The Causality of Platform Selection: While 5,7-difluorochroman-4-one is highly volatile and thermally stable—making GC-EI-MS an excellent choice for generating rich, library-matchable radical cations ([M]⁺)—the alcohol derivative (5,7-difluorochroman-4-ol) is highly prone to thermal dehydration in the heated GC inlet. This thermal degradation artificially skews the mass spectrum, making the dehydrated artifact indistinguishable from actual process impurities. Therefore, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-ESI-HRMS) is the superior platform for the alcohol, utilizing soft ionization to preserve the intact [M+H]⁺ ion for targeted MS/MS experiments.

Table 1: Platform Performance Comparison for 5,7-Difluorochroman Derivatives
Analytical PlatformIonization TypeBest Suited ForKey AdvantagePrimary Limitation
GC-EI-MS Hard (70 eV)5,7-difluorochroman-4-oneExtensive fragmentation for library matching; highly reproducible.Induces thermal dehydration of 5,7-difluorochroman-4-ol prior to ionization.
LC-ESI-HRMS Soft5,7-difluorochroman-4-olPreserves [M+H]⁺; exact mass capabilities (< 5 ppm error) validate empirical formulas.Susceptible to matrix effects and ion suppression without proper chromatography.

Core Fragmentation Pathways (Mechanistic Insights)

Understanding the fragmentation of 5,7-difluorochroman-4-ol under ESI-MS/MS conditions requires analyzing the stability of the resulting carbocations. The quantitative data for the expected high-resolution fragments are summarized below.

Table 2: High-Resolution MS/MS Fragmentation Data (Positive Ion Mode)
Precursor / FragmentTheoretical m/zEmpirical FormulaRelative AbundanceMechanistic Origin
[M+H]⁺ 187.0570C₉H₉F₂O₂⁺10 - 30%Intact protonated molecule[1].
[M+H - H₂O]⁺ 169.0464C₉H₇F₂O⁺100% (Base Peak)Loss of water from the C4 hydroxyl group.
[M+H - HF]⁺ 167.0508C₉H₈FO₂⁺5 - 15%Expulsion of hydrogen fluoride.
[Fragment]⁺ 141.0515C₈H₇F₂⁺40 - 60%Ring contraction / CO loss from the dehydrated ion.
Mechanistic Causality
  • The Dehydration Pathway (m/z 187 → 169): The hydroxyl group at the C4 position is highly labile. Under CID, the loss of water (-18.01 Da) is thermodynamically driven by the formation of a resonance-stabilized 5,7-difluoro-2H-chromenium ion. Expert Insight: If the MS source fragmentor voltage is set too high, in-source decay will completely deplete the m/z 187 precursor before it even reaches the collision cell, leading to false negative identifications.

  • Fluorine Expulsion (m/z 187 → 167): A secondary, higher-energy pathway involves the loss of HF (-20.01 Da), a hallmark of heavily fluorinated aromatic systems.

  • Ring Contraction (m/z 169 → 141): The resulting chromenium ion undergoes a characteristic loss of carbon monoxide (CO, -27.99 Da), resulting in a contracted, highly stable difluorinated cation.

MS_Fragmentation Precursor [M+H]⁺ m/z 187.0570 C9H9F2O2+ WaterLoss [M+H - H2O]⁺ m/z 169.0464 C9H7F2O+ Precursor->WaterLoss - H2O (-18.01 Da) HFLoss [M+H - HF]⁺ m/z 167.0508 C9H8FO2+ Precursor->HFLoss - HF (-20.01 Da) RingContraction [Fragment]⁺ m/z 141.0515 C8H7F2+ WaterLoss->RingContraction - CO (-27.99 Da)

Fig 1: ESI-MS/MS CID fragmentation pathways of protonated 5,7-difluorochroman-4-ol.

Self-Validating Experimental Protocol: LC-ESI-Q-TOF MS/MS

To ensure absolute trustworthiness in your structural assignments, the following protocol incorporates continuous self-validation mechanisms, preventing common artifacts like carryover and mass drift.

Step 1: Sample Preparation & System Suitability
  • Procedure: Dissolve 1 mg of 5,7-difluorochroman-4-ol in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to 1 µg/mL using the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Self-Validation (Carryover Check): Inject a pure solvent blank immediately before and after the sample. The absence of the m/z 187.0570 peak in the post-sample blank validates that the column is free of carryover, ensuring the integrity of subsequent runs.

Step 2: Chromatographic Separation
  • Procedure: Utilize a sub-2 µm C18 column (e.g., 50 mm x 2.1 mm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Causality: The addition of 0.1% Formic Acid is critical; it acts as a proton donor, drastically increasing the ionization efficiency of the weakly basic oxygen atoms in the chroman ring, thereby maximizing the[M+H]⁺ signal.

Step 3: MS Acquisition & Internal Mass Calibration
  • Procedure: Operate the Q-TOF in positive ESI mode (Capillary Voltage: 3.5 kV). Utilize Data-Dependent Acquisition (DDA) to automatically trigger MS/MS on the top 3 most abundant precursor ions.

  • Self-Validation (Mass Drift Correction): Continuously infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer. The software must dynamically correct the mass axis in real-time against this known standard. This guarantees that any observed mass is accurate to within < 5 ppm, definitively confirming the C₉H₈F₂O₂ formula[1].

Step 4: Data Processing & Mass Defect Filtering
  • Procedure: Extract the chromatogram for m/z 187.0570. Verify the isotopic pattern.

  • Self-Validation (Isotopic Fidelity): The natural abundance of ¹³C dictates that the M+1 peak (m/z 188.0603) should be approximately 9.9% the intensity of the monoisotopic peak. If the empirical ratio deviates significantly from this theoretical value, the signal is likely contaminated by a co-eluting isobaric interference, and the data must be flagged.

References

  • Chemsrc. "5,7-difluorochroman-4-one | CAS#:844648-22-2". Available at: [Link]

  • PubChem. "5,7-Difluorochroman-4-ol | C9H8F2O2 | CID 53427514". Available at:[Link]

Sources

Structural Validation of 5,7-Difluorochroman Intermediates: A Comparative Guide to Analytical Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated chromans, particularly 5,7-difluorochroman-4-one (C9H6F2O2) and its derivatives, are critical building blocks in modern medicinal chemistry. They serve as key intermediates for potassium-competitive acid blockers (P-CABs) like Tegoprazan and various kinase inhibitors[1]. The introduction of fluorine at the C5 and C7 positions dramatically alters the molecule's lipophilicity, metabolic stability, and binding affinity[2].

However, synthesizing these intermediates often yields complex regioisomeric mixtures (e.g., 6,8-difluoro or 5,6-difluoro analogs). Validating the exact regiochemistry is paramount, as misassignment can derail downstream pharmacological profiling. This guide objectively compares the analytical modalities used to validate the structure of 5,7-difluorochroman intermediates, providing the mechanistic causality and self-validating protocols required for definitive structural proof.

Comparative Modality Performance

To establish a baseline for analytical selection, the following table summarizes the quantitative and qualitative performance metrics of the three primary validation modalities.

Analytical ModalityPrimary OutputRegiochemical ResolutionTurnaround TimeSample RequirementRelative Cost
1H-19F HOESY NMR Through-space NOEAbsolute (Self-Validating)4 - 12 Hours10 - 20 mgModerate
SCXRD 3D Electron DensityAbsolute (Gold Standard)3 - 7 DaysSingle CrystalHigh
UPLC-MS/MS Exact Mass & PurityLow (Isomer Blind)10 Minutes< 1 mgLow
Methodological Comparison & Mechanistic Causality
1. Multinuclear & 2D NMR (The Self-Validating Standard)

Relying solely on standard 1H NMR is insufficient for fluorinated aromatics due to complex 1H-19F scalar couplings (J-couplings) up to 60 Hz that obscure standard aromatic splitting patterns[3]. Modern validation relies on a, which leverages the 19F nucleus's 100% natural abundance and high sensitivity[4].

The Causality of HOESY: Why do we prioritize 2D 1H-19F Heteronuclear Overhauser Effect Spectroscopy (HOESY) for 5,7-difluorochromans? In the 5,7-difluorochroman-4-one system, the aromatic protons are located at C6 and C8. Due to the geometric constraints of the benzopyran ring:

  • The fluorine at C5 (F5) is spatially adjacent only to H6. Consequently, F5 will exhibit a strong through-space NOE cross-peak exclusively with H6.

  • The fluorine at C7 (F7) is flanked by both H6 and H8, and will therefore exhibit NOE cross-peaks with both protons[2].

If the synthesized intermediate were the 6,8-difluoro isomer, the HOESY spectrum would fundamentally shift: F6 would correlate with H5 and H7, while F8 would correlate only with H7. This binary presence/absence of specific cross-peaks creates a self-validating system where the structure proves itself through immutable geometric laws, independent of external reference standards[5].

2. Single Crystal X-Ray Diffraction (SCXRD)

SCXRD provides the unambiguous 3D spatial arrangement of the atoms. While it is the absolute gold standard for stereochemical and regiochemical proof, it requires high-quality single crystals, which are often difficult to grow for oily or highly soluble fluorinated intermediates. Furthermore, the solid-state lattice does not always represent solution-state dynamics.

3. LC-MS/MS (The High-Throughput Screen)

Liquid Chromatography-Tandem Mass Spectrometry is excellent for confirming the exact mass (184.03 Da) and molecular formula of the intermediate[6]. However, it is fundamentally "isomer blind." It cannot easily differentiate between difluoro positional isomers without extensive, often ambiguous, fragmentation pathway analysis. Therefore, it is used as a preliminary purity screen rather than a structural validator.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of validating a 5,7-difluorochroman candidate, moving from high-throughput screening to definitive regiochemical assignment.

Workflow A 5,7-Difluorochroman Sample B LC-MS/MS (Purity & Mass) A->B Step 1: Screen C 1D 19F & 1H NMR (Chemical Shifts) A->C Step 2: Analyze D SCXRD (Crystallography) A->D Step 3: Absolute (Optional) G Validated 5,7-Difluoro Structure B->G Formula Confirmed E 1H-19F HOESY (Regiochemistry) C->E Through-Space NOE F 19F-13C HMBC (Carbon Backbone) C->F Through-Bond Coupling D->G 3D Lattice Confirmed E->G F5/F7 Position Confirmed F->G Connectivity Confirmed

Workflow for the structural validation of 5,7-difluorochroman intermediates.

Self-Validating Experimental Protocols
Protocol 1: 19F-Centered NMR Regiochemical Validation

Objective: Map the through-space connectivity of the fluorinated aromatic ring to definitively prove the 5,7-substitution pattern.

  • Sample Preparation : Dissolve 15-20 mg of the 5,7-difluorochroman candidate in 0.6 mL of CDCl3 containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • Instrumentation Setup : Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a dual-tune HFX probe or a dedicated fluorine-optimized cryoprobe. This hardware is critical for handling the massive 19F spectral window without losing 1H sensitivity[7].

  • 1D 19F Acquisition : Acquire a standard 1D 19F NMR spectrum (with 1H decoupling) to identify the two distinct fluorine environments (F5 and F7). Expect chemical shifts in the range of -100 to -120 ppm.

  • 2D 1H-19F HOESY Configuration :

    • Mixing Time (

      
      ) : Set to 400-500 ms. Causality: Unlike standard 1H-1H NOESY, heteronuclear 1H-19F cross-relaxation rates are slower due to differing gyromagnetic ratios. This extended 
      
      
      
      ensures sufficient magnetization transfer for clear cross-peak resolution[5].
    • Relaxation Delay (D1) : Apply a 2.0-second delay to ensure complete magnetization recovery between scans.

    • Acquisition : Acquire 256 increments in the indirect (t1) dimension with 16-32 scans per increment.

  • Data Processing & Validation : Apply a squared sine-bell apodization function. Verify the self-validating logic: The upfield fluorine signal must show exactly one cross-peak (to H6), while the downfield fluorine must show two (to H6 and H8).

Protocol 2: UPLC-MS/MS Purity & Mass Confirmation

Objective: Verify the molecular formula and assess sample purity prior to NMR analysis.

  • Sample Preparation : Dilute the intermediate to 1 µg/mL in LC-MS grade Methanol/Water (50:50).

  • Chromatography : Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Gradient Elution : Run a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) against Water (with 0.1% Formic Acid). Causality: A broad gradient ensures the elution of both polar diol byproducts and highly lipophilic fully fluorinated impurities, preventing column carryover.

  • Mass Spectrometry : Operate in Electrospray Ionization positive mode (ESI+). Causality: The chroman-4-one core readily accepts a proton at the carbonyl oxygen, making ESI+ highly efficient for generating the

    
     ion at m/z 185.04[6].
    
References
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds . Chemical Science (RSC Publishing) / PMC. URL:[Link]

  • 5,7-Difluorochroman-4-one | C9H6F2O2 | CID 46835427 . PubChem (National Institutes of Health). URL:[Link]

Sources

Comparative Pharmacokinetic Profiles of 5,7-Difluorochroman Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage in P-CAB Design

In the development of Potassium-Competitive Acid Blockers (P-CABs), the 5,7-difluorochroman scaffold represents a pivotal optimization in medicinal chemistry. While early P-CABs like Revaprazan demonstrated the validity of the mechanism, they suffered from rapid elimination. The introduction of the 5,7-difluoro substitution pattern—most notably realized in Tegoprazan —addresses critical metabolic liabilities associated with the chroman ring system.

This guide provides a technical comparison of the pharmacokinetic (PK) profiles of 5,7-difluorochroman analogs against earlier generation P-CABs and structural competitors. We analyze how strategic fluorination enhances metabolic stability, bioavailability, and acid-suppression duration, providing a roadmap for researchers optimizing benzimidazole-chroman derivatives.

Chemical Context: Why 5,7-Difluoro?

The chroman (3,4-dihydro-2H-1-benzopyran) moiety is a privileged scaffold in drug design, yet it is inherently susceptible to oxidative metabolism.

  • The Liability: The aromatic ring of the chroman system is electron-rich, making it a prime target for Cytochrome P450 (CYP450) mediated hydroxylation, particularly at the C5, C6, and C7 positions.

  • The Solution: Replacing hydrogen atoms with fluorine at the C5 and C7 positions serves a dual purpose:

    • Metabolic Blockade: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond, rendering these positions resistant to oxidative attack by CYP enzymes.

    • Lipophilicity Modulation: Fluorine substitution alters the

      
       and 
      
      
      
      , optimizing membrane permeability and accumulation within the acidic environment of the parietal cell canaliculi.
Diagram 1: Metabolic Stabilization Strategy

The following diagram illustrates the metabolic blockade achieved by the 5,7-difluoro substitution.

MetabolicBlockade Chroman Prototypic Chroman Scaffold (Susceptible to CYP Oxidation) CYP CYP450 Enzyme (Oxidative Attack) Chroman->CYP Substrate Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite Hydroxylation at C5/C7 Difluoro 5,7-Difluorochroman (Tegoprazan Scaffold) Difluoro->CYP Resistant Stable Metabolically Stable (Extended Half-Life) Difluoro->Stable C-F Bond Blocks Oxidation

Caption: Strategic fluorination at C5 and C7 positions blocks CYP450-mediated hydroxylation, significantly extending the elimination half-life compared to non-fluorinated analogs.

Comparative Pharmacokinetic Data

The following table contrasts Tegoprazan (the optimized 5,7-difluorochroman analog) with Revaprazan (an early non-fluorinated P-CAB) and Vonoprazan (a pyrrole-based competitor). This comparison highlights the "best-in-class" balance achieved by the 5,7-difluorochroman scaffold.

Table 1: PK Parameters of P-CAB Analogs
ParameterTegoprazan (5,7-Difluorochroman)Revaprazan (Early Gen P-CAB)Vonoprazan (Pyrrole Analog)Implication

(h)
0.5 – 1.51.5 – 2.01.5 – 2.0Tegoprazan shows the most rapid onset of action.

(h)
3.7 – 5.42.0 – 2.57.0 – 9.05,7-difluoro substitution doubles the half-life vs. Revaprazan, allowing sustained acid suppression without the excessive accumulation risk of Vonoprazan.

(ng/mL)
~1400 (100mg)~400 (200mg)~30 (20mg)High bioavailability and exposure for Tegoprazan.

~6.1~9.0~9.1 – 9.6Tegoprazan's lower pKa allows for rapid reversibility and less dependence on extreme acid accumulation.
Metabolism CYP3A4 (Major)CYP3A4CYP3A4, 2B6, 2C19Tegoprazan has a simplified metabolic profile compared to Vonoprazan.
Food Effect NegligibleNegligibleNegligibleAll P-CABs superior to PPIs in this regard.

Key Insight: The 5,7-difluoro analog (Tegoprazan) achieves a "Goldilocks" half-life. It is significantly longer than Revaprazan (ensuring efficacy) but shorter than Vonoprazan (reducing the risk of nocturnal acid breakthrough due to accumulation or sustained hypergastrinemia).

Detailed Pharmacokinetic Analysis

Absorption and Distribution

The 5,7-difluorochroman moiety imparts moderate lipophilicity (


), facilitating rapid passive diffusion in the upper GI tract. Unlike PPIs, which require enteric coating to protect them from acid degradation, the 5,7-difluorochroman core is acid-stable.
  • Protein Binding: Moderate (~80-90%), allowing a sufficient free fraction for H+/K+-ATPase binding.

  • Tissue Distribution: Highly specific accumulation in the gastric parietal cells due to ion trapping, though less extreme than Vonoprazan due to the lower

    
     (6.1 vs 9.6).
    
Metabolism (The Fluorine Effect)

The primary metabolic pathway for Tegoprazan is N-demethylation to form the M1 metabolite, rather than ring oxidation.

  • Pathway Shift: By blocking the aromatic ring with fluorine, the metabolic burden shifts to the N-methyl group on the benzimidazole side chain.

  • Metabolite M1: The M1 metabolite has a longer half-life (~10 h) but significantly reduced potency (approx. 10-fold lower). This ensures that the clinical effect is driven primarily by the parent drug, simplifying PD modeling.

Diagram 2: Pharmacokinetic Workflow

This workflow outlines the standard protocol for evaluating these analogs in preclinical species (Beagle Dog), a critical step for validating the stability of new chroman derivatives.

PK_Workflow Start Compound Synthesis (5,7-Difluoro Analog) InVitro In Vitro Stability (Microsomes/Hepatocytes) Start->InVitro InVivo In Vivo Dosing (Beagle Dog / Rat) InVitro->InVivo If t1/2 > Threshold Sampling Serial Blood Sampling (0, 0.25, 0.5, ... 24h) InVivo->Sampling Bioanalysis LC-MS/MS Analysis (Quantify Parent & M1) Sampling->Bioanalysis Analysis Non-Compartmental Analysis (WinNonlin) Bioanalysis->Analysis Output PK Parameters (AUC, Cmax, t1/2) Analysis->Output

Caption: Standardized workflow for evaluating the pharmacokinetic stability of fluorinated chroman analogs.

Experimental Protocols

To replicate these profiles or evaluate new analogs, use the following self-validating protocols.

Protocol A: In Vitro Metabolic Stability (Microsomal)

Objective: Determine intrinsic clearance (


) to verify the blocking effect of fluorine substitution.
  • Preparation: Thaw pooled human/beagle liver microsomes (20 mg/mL).

  • Incubation:

    • Substrate: 1 µM of 5,7-difluorochroman analog.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and inject supernatant into LC-MS/MS.

  • Validation: Control compound (Testosterone) must show

    
     min to validate CYP activity.
    
Protocol B: LC-MS/MS Quantification

Objective: High-sensitivity quantification of Tegoprazan-like analogs.

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • MRM Transitions (Example for Tegoprazan):

    • Parent:

      
       388.2 
      
      
      
      253.1 (Quantifier).
    • Internal Standard: Deuterated analog (

      
      -Tegoprazan).
      

References

  • Arikawa, Y., et al. (2012). Discovery of a Novel Pyrrole Derivative (TAK-438) as a Potassium-Competitive Acid Blocker. Journal of Medicinal Chemistry. Link

  • Takahashi, N., & Takehara, K. (2016). Pharmacokinetic and Pharmacodynamic Properties of Vonoprazan.[1][2][3][4] Clinical Pharmacokinetics. Link

  • Yoon, S., et al. (2019). Comparison of Pharmacokinetic Characteristics of Two Tegoprazan Formulations in Healthy Male Subjects. Translational and Clinical Pharmacology. Link

  • Shin, J.S., et al. (2020). Pharmacokinetics, Pharmacodynamics, and Safety of Tegoprazan.[2] Clinical and Translational Science. Link

  • BenchChem Technical Guide. (2025). (R)-5,7-Difluorochroman-4-ol: A Key Chiral Intermediate. Link

  • Sunwoo, J., et al. (2020). Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Tegoprazan.[2] Alimentary Pharmacology & Therapeutics. Link

Sources

Safety Operating Guide

Causality in Hazard Profiling: Why Halogenated Protocols Apply

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 5,7-Difluorochroman

5,7-Difluorochroman and its derivatives (such as 5,7-difluorochroman-4-one and (R)-5,7-difluorochroman-4-ol) are critical fluorinated heterocyclic intermediates widely utilized in pharmaceutical synthesis, notably in the development of potassium-competitive acid blockers (P-CABs) like Tegoprazan[1]. Due to the presence of the difluoro-substituted aromatic ring, these compounds present unique environmental and toxicological challenges. Proper disposal is not merely a regulatory formality; it is a chemical necessity to prevent the release of toxic fluorinated byproducts and corrosive hydrofluoric acid (HF) during waste processing.

Fluorinated organic compounds do not combust cleanly in standard municipal or standard laboratory waste incinerators. When 5,7-Difluorochroman is subjected to thermal degradation, the strong carbon-fluorine (C-F) bonds break, leading to the formation of hydrogen fluoride (HF) gas and potentially toxic fluorinated organic fragments.

Therefore, all waste streams containing 5,7-Difluorochroman must be strictly classified as [2]. These wastes require specialized high-temperature incineration facilities equipped with alkaline scrubbers to neutralize acidic exhaust gases[3]. Mixing halogenated waste with non-halogenated waste streams exponentially increases disposal costs and poses severe equipment corrosion risks[2].

Quantitative Data: Hazard and Physicochemical Summary

To inform proper PPE and container compatibility, the following table summarizes the hazard profile of 5,7-Difluorochroman derivatives.

Property / HazardDescription / ValueOperational Implication
Chemical Class Fluorinated Heterocycle (Halogenated Organic)Must be segregated from non-halogenated solvents[2].
Physical State Solid (Powder/Crystals) at room tempDust generation is a primary inhalation risk[3].
GHS Classification H302 (Harmful), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant)Requires nitrile gloves, safety goggles, and handling inside a fume hood[3].
Incompatibilities Strong oxidizing agents, strong basesDo not mix waste with nitric acid, peroxides, or reactive metals[4].
Disposal Method High-temperature incineration with scrubberCannot be disposed of down the drain or in standard biohazard/trash bins[3].

Step-by-Step Disposal Methodology

Protocol A: Liquid Waste Segregation and Containerization Causality Check: Even if 5,7-Difluorochroman is dissolved in a non-halogenated solvent (e.g., ethyl acetate), the entire mixture must be classified as halogenated waste. The presence of fluorine requires the entire matrix to undergo halogen-specific incineration to manage acid gases[2].

  • Select the Container: Use a high-density polyethylene (HDPE) or glass carboy (e.g., 4-liter or 5-gallon) that is chemically compatible with the solvent matrix. Ensure the container has a tightly fitting, threaded cap[2].

  • Segregate: Verify that the waste stream contains NO heavy metals, cyanides, or strong acids. Halogenated solvents must be kept strictly separate from these incompatible materials to prevent exothermic reactions or toxic gas generation[5].

  • Transfer: In a certified chemical fume hood, use a dedicated funnel to transfer the liquid waste into the container[2].

  • Headspace: Leave at least 1 inch (or roughly 10-20% by volume) of headspace at the top of the container to allow for liquid and vapor expansion[4].

  • Seal: Cap the container immediately after adding waste. The container must remain "vapor tight" and "spill proof" at all times when not actively receiving waste[6].

Protocol B: Solid Waste and Contaminated Consumables Causality Check: Powders of 5,7-Difluorochroman pose a significant inhalation hazard (H335)[3]. Double-bagging and sealing prevent the aerosolization of fine active pharmaceutical ingredient (API) dust during transit to the waste facility.

  • Collect: Place solid waste (unused pure compound, contaminated filter paper, silica gel, and contaminated PPE) into a rigid, puncture-resistant plastic container or a heavy-duty transparent polyethylene bag[7].

  • Double-Bagging: For highly contaminated silica gel or powders, double-bag the waste to ensure structural integrity.

  • Seal: Tie or zip-tie the bag securely, or tightly cap the rigid container.

Protocol C: Labeling and SAA Storage Causality Check: Unlabeled containers are a severe compliance violation because unknown wastes cannot be safely categorized for incineration, often requiring costly analytical testing before disposal[6].

  • Immediate Labeling: Attach a "Hazardous Waste" tag the moment the first drop or particle of waste is placed in the container[6].

  • Identify Constituents: Write out the full chemical names (e.g., "5,7-Difluorochroman", "Dichloromethane"). Do not use abbreviations or chemical formulas[6].

  • Secondary Containment: Place the sealed waste container inside a secondary containment tray within a designated Satellite Accumulation Area (SAA)[2].

  • Volume Limits: Do not exceed the regulatory accumulation limit (typically 55 gallons of total hazardous waste) in the SAA[6].

Emergency Spill Response Protocol

Causality Check: Standard vacuum cleaners must never be used for chemical powders, as their exhaust will aerosolize the fine fluorinated dust, spreading the respiratory hazard throughout the laboratory[3].

In the event of a 5,7-Difluorochroman spill, immediate containment is required to prevent environmental release and personnel exposure.

  • Evacuate and Ventilate: Clear the immediate area. If the spill is inside a fume hood, close the sash slightly to maximize exhaust velocity. If outside, ensure room ventilation is active[6].

  • Don PPE: Put on a particulate respirator (e.g., N95 or P100) if the spill is a dry powder, along with heavy-duty nitrile gloves, a lab coat, and safety goggles[3].

  • Containment (Solid): Gently cover the powder with damp absorbent paper to prevent dust aerosolization. Sweep up using a non-sparking brush and dustpan[3].

  • Containment (Liquid): If dissolved in a solvent, surround the spill with inert absorbent pads or chemical spill booms. Allow the pads to fully absorb the liquid[6].

  • Disposal of Spill Debris: Place all absorbed materials, contaminated paper, and PPE into a hazardous waste bag. Label it as "Halogenated Spill Debris" and request an immediate EHS pickup[2].

Workflow Visualization

G Start 5,7-Difluorochroman Waste Generation Solid Solid Waste (Powder, Silica, PPE) Start->Solid Liquid Liquid Waste (Reaction Solvents) Start->Liquid SolidBin Hazardous Solid Waste Container Solid->SolidBin LiquidBin Halogenated Solvent Carboy (HDPE/Glass) Liquid->LiquidBin Labeling GHS Labeling & Accumulation Log SolidBin->Labeling LiquidBin->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Incineration High-Temp Incineration (with Alkaline Scrubber) Storage->Incineration EHS Transfer

Operational workflow for the segregation, containment, and disposal of 5,7-Difluorochroman waste.

References

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois.[Link]

  • MSDS of (R)-5,7-Difluorochroman-4-ol . Capot Chemical Co., Ltd. [Link]

  • Halogenated Solvents in Laboratories . Environmental Health and Radiation Safety, Temple University. [Link]

  • Guidelines for Segregation and Disposal of Laboratory Waste . Goa University. [Link]

  • Lab Waste Disposal Requirement . Compliance and Risk Management, Kent State University. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . Health and Safety, University of Canterbury. [Link]

Sources

Advanced Safety and Logistical Guide for Handling 5,7-Difluorochroman

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the integration of hundreds of fluorinated intermediates into drug discovery pipelines. 5,7-Difluorochroman (and its chiral derivatives, such as 5,7-Difluorochroman-4-ol) is a highly valuable structural motif in medicinal chemistry. However, its hazard profile demands rigorous, self-validating operational protocols. Underestimating the physical and chemical properties of fluorinated solid organics can lead to severe respiratory exposure and hazardous environmental contamination.

This guide provides a comprehensive, causality-driven framework for Personal Protective Equipment (PPE) selection, handling workflows, and disposal logistics.

Chemical Hazard Profile & Mechanistic Causality

Understanding why we implement specific safety measures is the foundation of a self-validating safety culture. According to the , 5,7-Difluorochroman derivatives are classified under the Globally Harmonized System (GHS) as Acute Tox. 4 (Oral), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335)[1].

  • Aerosolization and Respiratory Risk: As a fine crystalline solid, this compound is highly prone to aerosolization. Inhalation of these particulates leads to immediate and severe mucous membrane and respiratory tract irritation[2].

  • Lipophilicity and Dermal Penetration: The fluorine atoms on the chroman ring significantly increase the molecule's lipophilicity. While advantageous for drug design, this property allows the compound to easily penetrate compromised skin barriers, necessitating strict dermal protection[3].

  • Thermal Decomposition Toxicity: Under extreme heat or fire conditions, fluorinated organic compounds decompose to release hydrogen fluoride (HF) gas, carbon oxides, and nitrogen oxides[4]. HF is a highly corrosive, systemic poison, which dictates both our emergency response and long-term disposal strategies.

Quantitative PPE Matrix

The following PPE matrix is designed to mitigate the specific physicochemical risks associated with 5,7-Difluorochroman.

PPE CategorySpecification / StandardMechanistic CausalityInspection & Replacement
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents fine dust ingress that causes severe ocular irritation (H319)[1].Inspect seals before each use; replace if scratched or fogged.
Hand Protection Nitrile gloves (min 0.11 mm thickness)Nitrile offers superior resistance to non-polar organic derivatives compared to latex, preventing dermal absorption[4].Double-glove during transfer. Dispose immediately after handling.
Body Protection Flame-retardant lab coat (e.g., Nomex)Mitigates risks from potential flammability and toxic thermal decomposition[4].Wash weekly via specialized lab laundry; replace if contaminated.
Respiratory P95 (US) or P1/P2 (EU EN 143) particulate respiratorFilters aerosolized particulates, directly neutralizing the STOT SE 3 respiratory hazard[4].Discard after single use or immediately if breathing resistance increases.
Standard Operating Procedure (SOP): Handling Workflow

Do not merely follow these steps; verify the integrity of each phase before proceeding.

Step 1: Engineering Controls Validation Before opening the chemical container, verify that your chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Ensure the hood's exhaust is routed through a functional facility scrubber system due to the risk of halogenated emissions.

Step 2: PPE Donning Sequence (Self-Validating)

  • Perform an inflation test on the inner pair of nitrile gloves to check for microscopic pinholes. Don the gloves.

  • Don the flame-retardant lab coat, ensuring cuffs are pulled over the inner gloves.

  • Fit the P95/P2 particulate respirator. Perform a positive and negative pressure seal check. If air leaks around the bridge of the nose, readjust the metal clip.

  • Don tight-fitting safety goggles.

  • Don a second pair of nitrile gloves (outer layer) for the actual chemical transfer[4].

Step 3: Aseptic and Dust-Free Transfer Use anti-static weighing boats and grounded stainless steel spatulas. Static electricity can cause the fine powder of 5,7-Difluorochroman to repel and aerosolize outside the immediate weighing area. Keep the source container tightly sealed until the exact moment of transfer[2].

Step 4: PPE Doffing and Decontamination Remove the outer gloves using the "beak method" (glove-in-glove) to ensure your inner gloves never touch the contaminated outer surface. Dispose of the outer gloves in a solid hazardous waste bin. Remove goggles, respirator, and lab coat. Finally, remove the inner gloves and wash hands thoroughly with soap and water[4].

Emergency Spill Response Protocol

In the event of a spill outside the fume hood, immediate containment is critical to prevent facility-wide aerosolization.

Step 1: Immediate Isolation Evacuate personnel from the immediate vicinity. Do not turn off the HVAC or fume hoods; ambient negative pressure helps contain airborne dust.

Step 2: Respiratory Escalation Responders must upgrade from a standard P95 mask to a full-face respirator equipped with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges to protect against both high-density particulates and potential off-gassing[4].

Step 3: Wet-Containment Strategy Never dry sweep 5,7-Difluorochroman. Dry sweeping forces the powder into the air. Instead, gently moisten the spill with a compatible, non-reactive solvent (such as water or a mild alcohol) to suppress dust formation[4].

Step 4: Recovery Sweep up the moistened material using non-sparking tools. Place the slurry into a tightly sealed, clearly labeled high-density polyethylene (HDPE) hazardous waste container[4].

Logistical Disposal Plan

Improper disposal of fluorinated compounds poses a severe environmental and facility risk.

Step 1: Waste Segregation Segregate 5,7-Difluorochroman waste from strong oxidizing agents and strong bases. Store in a cool, dry, and sealed place[4].

Step 2: Scrubber-Equipped Incineration According to the, this product must never be flushed down the drain. It must be routed to a licensed chemical waste facility and burned in a chemical incinerator equipped with an afterburner and a scrubber[4].

  • Mechanistic Note: The scrubber is an absolute requirement. Combustion of 5,7-Difluorochroman cleaves the carbon-fluorine bonds, generating hydrogen fluoride (HF) gas. The scrubber neutralizes the HF before it can be released into the atmosphere[4].

Operational Workflow Visualization

G Start Pre-Operation: PPE Donning & Fume Hood Setup Handling Handling 5,7-Difluorochroman (Weighing/Transfer) Start->Handling Spill Spill Detected? Handling->Spill Emergency Emergency Protocol: Evacuate & Contain Spill->Emergency Yes Normal Standard Operation Completion Spill->Normal No Disposal Waste Segregation & Incineration Routing Emergency->Disposal Normal->Disposal

Workflow for 5,7-Difluorochroman handling, spill response, and disposal routing.

References
  • Title: (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol - PubChem Source: nih.gov URL: [Link]

  • Title: MSDS of (R)-5,7-Difluorochroman-4-ol Source: capotchem.cn URL: [Link]

Sources

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